DL-m-Tyrosine-d3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C9H11NO3 |
|---|---|
Peso molecular |
184.21 g/mol |
Nombre IUPAC |
2-amino-3-(2,4,6-trideuterio-3-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/i2D,3D,4D |
Clave InChI |
JZKXXXDKRQWDET-NRUYWUNFSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Technical Overview: Molecular Weight of DL-m-Tyrosine-d3
For Immediate Release
This document provides a detailed analysis of the molecular weight of DL-m-Tyrosine-d3, a deuterated isotopologue of DL-m-Tyrosine. This guide is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize stable isotope-labeled compounds.
Introduction to this compound
DL-m-Tyrosine is an aromatic amino acid. Its deuterated form, this compound, is a stable isotope-labeled compound where three hydrogen atoms on the phenyl ring have been substituted with deuterium (B1214612). This isotopic labeling is crucial for various scientific applications, including its use as an internal standard in quantitative mass spectrometry-based assays, metabolic research, and pharmacokinetic studies. The substitution of hydrogen with deuterium results in a predictable increase in the compound's mass, which is essential for its function in these analytical methods.
Molecular Weight Determination
The molecular weight of a compound is calculated by summing the atomic weights of its constituent atoms. The key difference between DL-m-Tyrosine and this compound lies in the mass of hydrogen versus deuterium.
The molecular formula for unlabeled DL-m-Tyrosine is C₉H₁₁NO₃.[1][2][3][4][5] For this compound, the molecular formula is C₉H₈D₃NO₃.[6] The calculation proceeds by replacing the mass of three protium (B1232500) (¹H) atoms with three deuterium (²H or D) atoms.
Table 1: Atomic Weights of Constituent Elements
| Element | Symbol | Standard Atomic Weight (amu) |
| Carbon | C | ~12.011 |
| Hydrogen (Protium) | H | ~1.008 |
| Deuterium | D | ~2.014[7][8][9] |
| Nitrogen | N | ~14.007 |
| Oxygen | O | ~16.000 |
Note: Monoisotopic masses are used for precise mass spectrometry calculations, but for general molecular weight, standard atomic weights are appropriate.
Calculation:
-
Mass of Unlabeled DL-m-Tyrosine (C₉H₁₁NO₃): (9 × 12.011) + (11 × 1.008) + (1 × 14.007) + (3 × 16.000) ≈ 181.19 g/mol [1][2][10]
-
Mass of this compound (C₉H₈D₃NO₃): (9 × 12.011) + (8 × 1.008) + (3 × 2.014) + (1 × 14.007) + (3 × 16.000) ≈ 184.21 g/mol [6][11]
Data Summary
The quantitative data for both the unlabeled and deuterated forms of m-Tyrosine are summarized below for direct comparison.
Table 2: Molecular Properties of DL-m-Tyrosine and this compound
| Property | DL-m-Tyrosine | This compound |
| Molecular Formula | C₉H₁₁NO₃ | C₉H₈D₃NO₃ |
| Molecular Weight ( g/mol ) | 181.19[1][2][10] | 184.21[6][11] |
Visualization of Elemental Composition
The following diagram illustrates the logical relationship in elemental composition between the standard and the deuterated compound, highlighting the isotopic substitution.
Caption: Elemental composition change from DL-m-Tyrosine to this compound.
Disclaimer: The experimental protocols and signaling pathways mentioned in the prompt requirements are not applicable to the determination of a fundamental chemical property like molecular weight. The information provided is based on established chemical principles and publicly available data.
References
- 1. chembk.com [chembk.com]
- 2. DL-m-Tyrosine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. Thermo Scientific Chemicals DL-m-Tyrosine, 98.5% | Fisher Scientific [fishersci.ca]
- 4. 140630010 [thermofisher.com]
- 5. DL-m-Tyrosine [sincopharmachem.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. Deuterium - Wikipedia [en.wikipedia.org]
- 8. Deuterium | Definition, Symbol, Production, & Facts | Britannica [britannica.com]
- 9. byjus.com [byjus.com]
- 10. DL-酪氨酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: Synthesis and Purification of DL-m-Tyrosine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of deuterated DL-m-Tyrosine (DL-m-Tyrosine-d3). The inclusion of deuterium (B1214612) isotopes in molecules is a critical tool in drug discovery and development, aiding in mechanistic studies, metabolic tracing, and enhancing pharmacokinetic profiles. This document outlines a robust chemical synthesis approach for introducing deuterium into the m-Tyrosine scaffold and details purification strategies to obtain the desired racemic mixture with high purity.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through acid-catalyzed hydrogen-deuterium exchange. This method is known to cause racemization at the α-carbon, which is advantageous for producing the desired DL-racemic mixture. The aromatic protons can also be exchanged for deuterium under forcing conditions.
A common and effective method for deuteration involves heating m-Tyrosine in a strong deuterated acid. One such established protocol, adapted for m-Tyrosine, utilizes deuterated sulfuric acid in deuterium oxide. This procedure facilitates the exchange of protons at the α-carbon and on the aromatic ring.
Experimental Protocol: Acid-Catalyzed Deuteration
Objective: To synthesize this compound (specifically α,2,4,5,6-pentadeuterio-m-Tyrosine) via acid-catalyzed hydrogen-deuterium exchange.
Materials:
-
DL-m-Tyrosine
-
Deuterated sulfuric acid (D₂SO₄, 96-98% in D₂O)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Deionized water
-
Aqueous ammonia (B1221849) (NH₄OH)
-
Amberlite IR-120 (H⁺) resin
-
Standard laboratory glassware
-
High-pressure reaction vessel
Procedure:
-
Preparation: In a high-pressure reaction vessel, add DL-m-Tyrosine (1.0 g).
-
Deuteration Reaction: Carefully add a 50% (v/v) solution of deuterated sulfuric acid in deuterium oxide (20 mL). Seal the vessel tightly.
-
Heating: Heat the reaction mixture at 180-190°C for 48 hours with constant stirring. Caution: This reaction should be carried out in a well-ventilated fume hood due to the high temperature and corrosive nature of the acid.
-
Cooling and Neutralization: After 48 hours, cool the reaction vessel to room temperature. Carefully dilute the reaction mixture with deionized water.
-
Purification (Ion-Exchange Chromatography):
-
Prepare a column with Amberlite IR-120 (H⁺) resin.
-
Load the diluted and neutralized reaction mixture onto the column.
-
Wash the column with deionized water to remove any remaining acid and inorganic impurities.
-
Elute the deuterated DL-m-Tyrosine from the resin using a 2M aqueous ammonia solution.
-
-
Isolation: Collect the fractions containing the product and combine them. Evaporate the solvent under reduced pressure to obtain the solid this compound.
-
Drying: Dry the final product in a vacuum oven at 40°C overnight.
Summary of Synthesis Data
| Parameter | Value | Reference |
| Starting Material | DL-m-Tyrosine | N/A |
| Deuterating Agent | 50% D₂SO₄ in D₂O | [1] |
| Reaction Temperature | 180-190°C | [1] |
| Reaction Time | 48 hours | [1] |
| Typical Yield | ~50% | [1] |
| Deuterium Incorporation | >98% (at α,2,4,5,6 positions) | [1] |
Purification of this compound
The primary purification of the synthesized this compound is achieved through ion-exchange chromatography as described in the synthesis protocol. For applications requiring higher purity, further purification can be performed using reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol: RP-HPLC Purification
Objective: To achieve high purity of this compound using preparative RP-HPLC.
Instrumentation and Materials:
-
Preparative RP-HPLC system with a UV detector
-
C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude this compound
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase mixture.
-
Chromatographic Conditions:
-
Column: Preparative C18 column
-
Flow Rate: Dependent on column dimensions (e.g., 10-20 mL/min)
-
Detection: UV at 274 nm
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
-
Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the main product peak.
-
Product Isolation: Combine the pure fractions and remove the solvent by lyophilization to obtain the highly purified this compound.
Summary of Purification and Analytical Data
| Technique | Parameters | Expected Outcome | Reference |
| Ion-Exchange Chromatography | Stationary Phase: Amberlite IR-120 (H⁺)Eluent: 2M Aqueous Ammonia | Removal of inorganic salts and acid | [2] |
| RP-HPLC | Stationary Phase: C18Mobile Phase: Water/Acetonitrile with 0.1% TFA | Purity >99% | [3] |
| ¹H NMR | 400 MHz, Solvent: D₂O/DCl | Confirmation of deuterium incorporation by the absence of proton signals at corresponding positions. | |
| Mass Spectrometry | ESI-MS | Confirmation of the correct mass for the deuterated product (M+H)⁺. | [3] |
Visualization of Workflows
Synthesis Workflow
Caption: Chemical synthesis route for this compound.
Purification Workflow
Caption: Purification and analysis workflow for this compound.
This technical guide provides a foundational understanding and practical protocols for the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these methods based on their specific needs and available resources. The successful synthesis and purification of this deuterated amino acid will facilitate advanced research in drug metabolism, pharmacokinetics, and the development of novel therapeutics.
References
An In-Depth Technical Guide to the Chemical Properties and Stability of DL-m-Tyrosine-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known chemical properties and stability of DL-m-Tyrosine-d3, a deuterated form of the aromatic amino acid DL-m-Tyrosine. Due to the limited availability of specific experimental data for this isotopically labeled compound, this document combines reported values for this compound with data from its non-deuterated counterpart, DL-m-Tyrosine, and outlines general experimental protocols for its characterization.
Chemical and Physical Properties
This compound is a stable isotope-labeled version of DL-m-Tyrosine, where three hydrogen atoms on the phenyl ring have been replaced by deuterium (B1214612).[1] This labeling is useful for a variety of research applications, including metabolic studies, as internal standards for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), and to potentially alter and study pharmacokinetic and metabolic profiles of drugs.[2][3]
The fundamental physicochemical properties of this compound are summarized below. It is important to note that while the molecular formula and weight are specific to the deuterated compound, other properties like melting point and solubility are based on data for the non-deuterated form, DL-m-Tyrosine, and are expected to be very similar.
| Property | Value | Source |
| Molecular Formula | C₉H₈D₃NO₃ | [1][2] |
| Molecular Weight | 184.21 g/mol | [1][2] |
| Appearance | Off-white to yellow crystalline solid (for non-deuterated form) | [4] |
| Melting Point | 280-285 °C (with decomposition) (for non-deuterated form) | [4] |
| Boiling Point | Data not available (decomposes) | N/A |
| Solubility | Soluble in 1M HCl (for non-deuterated form) | [4] |
Stability and Storage
Storage Conditions: For long-term stability, this compound should be stored under recommended conditions as specified by the supplier, which is often at room temperature or refrigerated, protected from light and moisture.[2] Safety data for the non-deuterated form, L-Tyrosine, indicates that the product is chemically stable under standard ambient conditions (room temperature).[5]
Degradation Pathways: While specific degradation pathways for this compound have not been detailed in the literature, amino acids, in general, can be susceptible to degradation under certain stress conditions. Forced degradation studies on proteins and peptides, which are composed of amino acids, provide insight into potential degradation routes.[6][7][8][9] These studies intentionally subject the compound to harsh conditions to identify likely degradation products and pathways.[9]
Potential degradation pathways for this compound could include:
-
Oxidation: The phenol (B47542) group and the benzylic position are susceptible to oxidation, especially in the presence of trace metals, light, and heat.[9]
-
Photolysis: Exposure to light, particularly UV light, can induce degradation of aromatic amino acids.
-
Hydrolysis: While the core amino acid structure is generally stable, extreme pH and temperature could potentially lead to reactions.
-
Reactions involving the amino and carboxylic acid groups: These functional groups can participate in various reactions, though they are generally stable under typical storage and handling conditions.
The stability of the deuterium label itself is a key consideration. The deuterium atoms on the aromatic ring are not readily exchangeable under normal physiological or storage conditions, making it a stable label for tracer studies.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the chemical properties and stability of this compound.
Melting Point Determination
Principle: The melting point of a crystalline solid is a key indicator of its purity. For a pure compound, the melting point is sharp and occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the range.[2] A common method for determining the melting point is the capillary method.[2]
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a thin-walled capillary tube to a height of 2-3 mm. The tube is then tapped to ensure the sample is compact.[2]
-
Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.
-
Measurement:
-
A rapid heating run can be performed initially to determine an approximate melting range.
-
For an accurate measurement, the apparatus is preheated to a temperature about 10-15°C below the expected melting point.
-
The capillary tube is inserted into the heating block.
-
The temperature is then increased at a slow, controlled rate (e.g., 1-2°C per minute).
-
The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the last solid particle melts is the end of the range.[2]
-
-
Decomposition: Note that DL-m-Tyrosine is reported to decompose at its melting point.[4] This may be observed as darkening or charring of the sample.
Solubility Assessment
Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of amino acids is influenced by the pH of the solvent due to their zwitterionic nature.
Methodology:
-
Solvent Selection: A range of solvents should be tested, including water, acidic solutions (e.g., 0.1M HCl, 1M HCl), basic solutions (e.g., 0.1M NaOH), and various organic solvents (e.g., methanol, ethanol, DMSO).
-
Procedure:
-
A known, small amount of this compound is added to a specific volume of the chosen solvent in a vial or test tube.
-
The mixture is agitated (e.g., using a vortex mixer or shaker) at a controlled temperature for a set period to ensure equilibrium is reached.
-
The solution is visually inspected for the presence of undissolved solid.
-
If the solid dissolves completely, more solute is added incrementally until saturation is reached.
-
For quantitative analysis, the saturated solution is filtered to remove any undissolved solid, and the concentration of the dissolved this compound is determined using a suitable analytical technique such as HPLC with UV detection or mass spectrometry.
-
Stability Analysis using High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[6] A stability-indicating HPLC method can separate the intact this compound from its potential degradation products. By monitoring the decrease in the peak area of the parent compound and the emergence of new peaks over time under various stress conditions, the stability of the compound can be assessed.
Methodology:
-
Method Development:
-
Column: A reversed-phase C18 column is commonly used for the analysis of amino acids.[6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Detection: UV detection at a wavelength where the tyrosine derivative absorbs (e.g., around 274 nm) is suitable.
-
Derivatization: If higher sensitivity is required, pre-column or post-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or phenylisothiocyanate (PITC) can be used, often with fluorescence detection.[6]
-
-
Forced Degradation Study:
-
Prepare solutions of this compound in appropriate solvents.
-
Expose the solutions to various stress conditions:
-
Acid/Base Hydrolysis: Treat with HCl and NaOH at elevated temperatures.
-
Oxidation: Treat with hydrogen peroxide (H₂O₂).
-
Thermal Stress: Heat the solid compound and solutions at various temperatures.
-
Photostability: Expose the solid and solutions to UV and visible light.
-
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.
-
-
Analysis:
-
Inject the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak corresponding to this compound.
-
Peak purity analysis of the parent peak can be performed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradation products.
-
Characterization of Degradation Products by Mass Spectrometry (MS)
Principle: Mass spectrometry is used to identify unknown compounds by measuring their mass-to-charge ratio. When coupled with a separation technique like HPLC (LC-MS), it is a powerful tool for identifying the degradation products formed during stability studies.
Methodology:
-
LC-MS Analysis: The HPLC method developed for the stability study can be coupled to a mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is a common ionization technique for amino acids.
-
Mass Analysis:
-
The mass spectrometer is operated in full scan mode to obtain the molecular weights of the eluting compounds.
-
The peaks corresponding to the degradation products observed in the HPLC analysis are analyzed to determine their molecular ions.
-
-
Structural Elucidation:
-
Tandem mass spectrometry (MS/MS) is performed on the molecular ions of the degradation products.
-
In MS/MS, the selected ion is fragmented, and the masses of the fragments are measured.
-
The fragmentation pattern provides structural information that can be used to elucidate the structure of the degradation product. This is particularly useful for identifying modifications to the amino acid side chain or other parts of the molecule.[7]
-
Visualizations
The following diagrams illustrate logical workflows relevant to the characterization and use of this compound.
Caption: Workflow for Characterization and Stability Testing of this compound.
Caption: Logical Relationship of Stress Conditions to Potential Degradation Pathways.
References
- 1. DL -Tyrosine 99 556-03-6 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DL-m-Tyrosine crystalline 775-06-4 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Metabolic Fate of DL-m-Tyrosine-d3 In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic fate of DL-m-Tyrosine-d3 in vivo. Due to the limited direct research on the deuterated racemic mixture of meta-tyrosine, this document synthesizes information from studies on unlabeled m-tyrosine and general principles of deuterated amino acid metabolism. It outlines the putative metabolic pathways, presents available quantitative data on m-tyrosine levels, details a proposed experimental protocol for in vivo studies, and provides visualizations of key processes. This guide is intended for researchers and professionals in drug development and metabolic studies to facilitate a deeper understanding and guide future research on the in vivo behavior of this compound.
Introduction
meta-Tyrosine (m-Tyrosine), an isomer of the proteinogenic amino acid L-p-tyrosine, is often utilized as a biomarker for in vivo oxidative stress.[1] Its formation is indicative of hydroxyl radical-mediated oxidation of phenylalanine.[1] The use of stable isotope-labeled compounds, such as this compound, is crucial for pharmacokinetic and metabolic studies, allowing for the differentiation between endogenous and exogenously administered substances. Understanding the metabolic fate of this compound is essential for its application in pre-clinical and clinical research, particularly in studies related to oxidative stress, neurological disorders, and drug metabolism. This guide consolidates the current understanding of m-tyrosine metabolism and provides a framework for investigating its deuterated counterpart.
Putative Metabolic Pathways of m-Tyrosine
While the complete metabolic pathway of m-tyrosine is not as extensively characterized as that of p-tyrosine, several key enzymatic conversions have been identified. The deuteration at the methyl group (d3) is not expected to fundamentally alter the primary metabolic routes of the amino acid backbone. The metabolism of m-tyrosine is thought to proceed through several steps, primarily in the liver and kidneys.[2]
The initial and rate-limiting step in the degradation of tyrosine isomers is catalyzed by tyrosine aminotransferase (TAT) , which converts tyrosine to its corresponding α-keto acid.[2][3] Subsequently, a series of enzymatic reactions lead to the eventual production of fumarate (B1241708) and acetoacetate, which can then enter the Krebs cycle.[3]
Key enzymes in the tyrosine degradation pathway include:
-
Tyrosine Aminotransferase (TAT): Catalyzes the transamination of tyrosine.
-
4-hydroxyphenylpyruvate dioxygenase (HPPD): Involved in the further breakdown of the tyrosine keto-acid.
-
Homogentisate 1,2-dioxygenase (HGD): Cleaves the aromatic ring.
-
Maleylacetoacetate isomerase (MAAI): Catalyzes the isomerization of maleylacetoacetate.
-
Fumarylacetoacetase (FAH): The final enzyme in the pathway, cleaving fumarylacetoacetate.[3][4]
The following diagram illustrates the putative metabolic pathway of m-Tyrosine.
Quantitative Data on m-Tyrosine
| Biological Matrix | Species | Condition | m-Tyrosine Concentration | Reference |
| Plasma | Human | Sepsis | Increased levels, peaking on days 2 and 3 | [5] |
| Urine | Human | Sepsis | Excretion correlated with insulin (B600854) need | [5] |
| Aortic Wall | Rat | High-cholesterol diet | Significantly increased | [5] |
Proposed In Vivo Experimental Protocol
This section outlines a detailed, hypothetical protocol for investigating the metabolic fate of this compound in a rodent model. This protocol is based on established methodologies for studying the in vivo metabolism of deuterated amino acids.
Animal Model
-
Species: Male Sprague-Dawley rats (8-10 weeks old) are a suitable model for metabolic studies.[6] Pigs have also been used in amino acid digestibility studies due to their gastrointestinal similarity to humans.[7][8]
-
Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
Dosing
-
Test Article: this compound, dissolved in a suitable vehicle (e.g., sterile saline or water for injection).
-
Dose: A pilot study should be conducted to determine the appropriate dose. Based on previous studies with similar compounds, a dose range of 10-100 mg/kg could be considered.
-
Administration: Intravenous (IV) administration via the tail vein is recommended for direct systemic delivery and to avoid first-pass metabolism. Oral gavage can also be used to study absorption and first-pass effects.
Sample Collection
-
Blood: Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) should be collected from the tail vein or a catheterized artery into tubes containing an anticoagulant (e.g., EDTA). Plasma should be separated by centrifugation and stored at -80°C.
-
Urine and Feces: Animals should be housed in metabolic cages for the collection of urine and feces at specified intervals (e.g., 0-8, 8-24, and 24-48 hours).
-
Tissues: At the end of the study (e.g., 24 or 48 hours), animals should be euthanized, and key tissues (liver, kidneys, brain, muscle, heart) should be harvested, snap-frozen in liquid nitrogen, and stored at -80°C.
Sample Analysis
-
Methodology: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its potential metabolites in biological matrices.[9][10][11]
-
Sample Preparation:
-
Plasma/Urine: Protein precipitation with a solvent like acetonitrile, followed by centrifugation and analysis of the supernatant.
-
Tissues: Homogenization in a suitable buffer, followed by protein precipitation and extraction.
-
-
Chromatography: A reversed-phase C18 column is typically used for the separation of amino acids and their metabolites.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode will provide the necessary selectivity and sensitivity. Specific MRM transitions for this compound and its anticipated metabolites need to be optimized.
The following diagram illustrates the proposed experimental workflow.
Conclusion
While direct experimental data on the metabolic fate of this compound in vivo is currently lacking, this technical guide provides a robust framework based on the known metabolism of m-tyrosine and established methodologies for studying deuterated compounds. The putative metabolic pathway involves enzymatic degradation primarily in the liver and kidneys, leading to intermediates that enter central metabolic cycles. The proposed experimental protocol offers a comprehensive approach to elucidate the pharmacokinetics and metabolic profile of this compound. Further research following this protocol will be instrumental in defining the in vivo behavior of this important research tool and advancing its application in the fields of oxidative stress and drug development.
References
- 1. Animal models of amino acid metabolism: a focus on the intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. Downregulation of the tyrosine degradation pathway extends Drosophila lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pristinemetanutrition.com [pristinemetanutrition.com]
- 5. Protein synthesis observed in vivo using injected deuterated amino acids and Raman scattering - AIP.ORG [aip.org]
- 6. Animal models for determining amino acid digestibility in humans - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models for determining amino acid digestibility in humans – a review | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
The Role of DL-m-Tyrosine-d3 in Neurotransmitter Research: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of DL-m-Tyrosine-d3 and its critical role in modern neurotransmitter research. As a deuterated, stable isotope-labeled analog of the endogenous amino acid meta-tyrosine, its primary application is as an internal standard for precise and accurate quantification of neurotransmitters and their metabolites using mass spectrometry. This document details the biochemical significance of m-tyrosine, its alternative metabolic pathways related to catecholamine synthesis, and its function as a biomarker for oxidative stress. We provide in-depth experimental protocols for key research methodologies, including in vivo microdialysis and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), where this compound is instrumental. Furthermore, quantitative data is summarized in structured tables, and complex biological and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its application in neuroscience and drug development.
Introduction to this compound
This compound is the deuterium-labeled form of DL-m-Tyrosine.[1] The nomenclature signifies three key attributes:
-
"DL" : Indicates a racemic mixture of both D- and L- stereoisomers.
-
"m-Tyrosine" : Refers to meta-tyrosine (3-hydroxyphenylalanine), an isomer of the canonical L-tyrosine (para-tyrosine).[2]
-
"-d3" : Denotes that three hydrogen atoms in the molecule have been replaced by deuterium, a stable heavy isotope of hydrogen.
This isotopic labeling makes this compound an ideal internal standard for quantitative analysis in mass spectrometry-based techniques.[3][4] Its chemical behavior is nearly identical to its non-labeled counterpart, but its increased mass allows it to be distinguished by the detector. This enables researchers to correct for variations in sample preparation and analytical runs, ensuring high precision and accuracy in measuring endogenous neurotransmitter levels.
Biochemical Context and Significance
While L-tyrosine is the primary precursor for the synthesis of catecholamine neurotransmitters like dopamine (B1211576), norepinephrine, and epinephrine, m-tyrosine holds unique biochemical significance.[5][6]
Alternative Dopamine Synthesis Pathway
m-Tyrosine can be formed in the body from the essential amino acid L-phenylalanine and serves as a precursor in a minor, alternative pathway for dopamine synthesis.[2][7] This pathway involves the decarboxylation of m-tyrosine to m-tyramine, which can then be hydroxylated to form dopamine.[2] Although not the primary route, this pathway is of significant interest in studies of dopamine metabolism and neurological disorders.
Biomarker for Oxidative Stress
Under conditions of high oxidative stress, hydroxyl radicals can oxidize L-phenylalanine, producing m-tyrosine and o-tyrosine.[8][9] The presence and concentration of m-tyrosine in biological fluids and tissues are therefore utilized as a reliable biomarker for oxidative damage, a pathological process implicated in numerous neurodegenerative diseases.[8][10]
Interaction with Tyrosine Hydroxylase
The canonical catecholamine synthesis pathway is rate-limited by the enzyme tyrosine hydroxylase (TH), which converts L-tyrosine to L-DOPA.[11][12] While not its primary substrate, m-tyrosine can interact with this enzymatic pathway. Conversely, inhibitors of tyrosine hydroxylase, such as α-methyl-p-tyrosine (Metirosine), are used experimentally and clinically to deplete catecholamine levels by blocking this rate-limiting step.[13][14][15] The study of m-tyrosine metabolism provides a contrasting view of the factors regulating dopamine homeostasis.
Core Application: Quantitative Neurotransmitter Analysis
The most vital role of this compound is as an internal standard for the accurate quantification of neurotransmitters and related molecules via HPLC-MS/MS. A known quantity of the deuterated standard is spiked into a biological sample (e.g., brain tissue homogenate, microdialysate) before processing. Because the standard and the endogenous analyte behave identically during extraction, separation, and ionization, the ratio of the analyte's mass spectrometry signal to the standard's signal allows for precise calculation of the analyte's concentration, correcting for any sample loss or matrix-induced signal suppression.
Figure 1: Experimental workflow for neurotransmitter quantification using a deuterated internal standard.
Signaling Pathways Involving m-Tyrosine
Figure 2: Comparison of canonical and alternative dopamine synthesis pathways originating from L-Phenylalanine.
Experimental Protocols
Protocol: In Vivo Microdialysis in Rodent Striatum
In vivo microdialysis is a technique used to sample the extracellular fluid of discrete brain regions in awake, freely-moving animals.[16][17][18]
-
Surgical Preparation : Anesthetize the rodent (e.g., rat) and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., striatum). Secure the cannula to the skull with dental cement and allow the animal to recover for 24-48 hours.
-
Probe Insertion : On the day of the experiment, gently insert the microdialysis probe (e.g., 2-4 mm membrane, 10-20 kDa MWCO) through the guide cannula into the striatum.
-
Perfusion : Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 0.5-2.0 µL/min) using a syringe pump.[19]
-
Stabilization : Allow the system to stabilize for 1-2 hours post-probe insertion to establish a steady baseline.
-
Sample Collection : Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant solution (e.g., perchloric acid) to prevent neurotransmitter degradation. For quantification, a known concentration of this compound can be added to the collection vials.
-
Pharmacological Challenge : Administer drugs systemically (i.p., s.c.) or locally via reverse dialysis to study their effects on neurotransmitter release.[19]
-
Sample Storage : Immediately freeze collected samples on dry ice and store them at -80°C until HPLC-MS/MS analysis.
Protocol: HPLC-MS/MS Analysis of Neurotransmitters
This protocol outlines a method for the simultaneous detection of multiple neurotransmitters from brain dialysate or tissue homogenate.[20][21][22]
-
Sample Preparation : Thaw samples on ice. If not already added, spike with the internal standard solution (containing this compound). For tissue homogenates, add 3-4 volumes of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex and centrifuge at high speed (e.g., 15,000 x g for 10 min at 4°C). Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. Reconstitute in the initial mobile phase.
-
Chromatographic Separation :
-
HPLC System : A standard high-performance liquid chromatography system.
-
Column : A column suitable for polar analytes, such as a C18 column with a polar end-capping (e.g., Inertsil EP C18) or a HILIC column.[22]
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Flow Rate : 0.3-0.5 mL/min.
-
Gradient : A typical gradient might run from 2% B to 90% B over 5-7 minutes, followed by a wash and re-equilibration period.[20]
-
-
Mass Spectrometry Detection :
-
Mass Spectrometer : A triple quadrupole mass spectrometer.
-
Ionization Source : Electrospray Ionization (ESI), positive mode.
-
Scan Type : Multiple Reaction Monitoring (MRM).
-
MRM Transitions : Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. These transitions are highly selective and provide the basis for quantification.
-
Quantitative Data and Parameters
The following tables provide representative data for the analysis of key neurotransmitters. Note that optimal parameters must be determined empirically for each specific instrument.
Table 1: Key Analytes in Neurotransmitter Research
| Analyte | Abbreviation | Role |
|---|---|---|
| Dopamine | DA | Neurotransmitter (motor control, reward) |
| Serotonin | 5-HT | Neurotransmitter (mood, sleep) |
| Norepinephrine | NE | Neurotransmitter (arousal, attention) |
| Acetylcholine | ACh | Neurotransmitter (cognition, muscle function) |
| Glutamate | Glu | Excitatory Neurotransmitter |
| GABA | GABA | Inhibitory Neurotransmitter |
| 3,4-Dihydroxyphenylacetic acid | DOPAC | Dopamine Metabolite |
| Homovanillic acid | HVA | Dopamine Metabolite |
| 5-Hydroxyindoleacetic acid | 5-HIAA | Serotonin Metabolite |
| m-Tyrosine | m-Tyr | Oxidative Stress Marker, Precursor |
| This compound | m-Tyr-d3 | Internal Standard |
Table 2: Example HPLC-MS/MS MRM Parameters (Positive ESI)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
|---|---|---|---|
| Dopamine | 154.1 | 137.1 | Loss of NH3 |
| Serotonin | 177.1 | 160.1 | Loss of NH3 |
| Norepinephrine | 170.1 | 152.1 | Loss of H2O |
| Acetylcholine | 146.1 | 87.1 | Fragmentation of ester |
| Glutamate | 148.1 | 84.1 | Loss of H2O and CO |
| GABA | 104.1 | 87.1 | Loss of NH3 |
| m-Tyrosine | 182.1 | 136.1 | Loss of formic acid group |
| This compound | 185.1 | 139.1 | Assumes deuteration on the ring |
Conclusion
This compound is an indispensable tool in the field of neurotransmitter research. While the endogenous molecule, m-tyrosine, provides valuable insights into alternative metabolic pathways and states of oxidative stress, the deuterated form empowers researchers to conduct highly accurate and reproducible quantitative studies. By serving as a robust internal standard, this compound underpins the validity of data generated from powerful analytical techniques like in vivo microdialysis coupled with HPLC-MS/MS. This precision is paramount for elucidating the complex neurochemical changes associated with neurological diseases and for evaluating the pharmacodynamic effects of novel therapeutics, thereby accelerating the drug development process.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. m-Tyrosine [drugfuture.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Overview of Tyrosine Metabolism - Creative Proteomics [creative-proteomics.com]
- 7. Dopamine - Wikipedia [en.wikipedia.org]
- 8. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tyrosine aminotransferase is involved in the oxidative stress response by metabolizing meta-tyrosine in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. derangedphysiology.com [derangedphysiology.com]
- 14. researchgate.net [researchgate.net]
- 15. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 16. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 17. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer’s Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Deuterated Analog of m-Tyrosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterated analog of meta-tyrosine (m-tyrosine), a molecule of significant interest in neuroscience and drug development. By replacing specific hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, the metabolic and pharmacokinetic properties of m-tyrosine can be modulated, offering a powerful tool for studying its mechanism of action and exploring its therapeutic potential. This document details the synthesis, physicochemical properties, metabolism, and signaling pathways associated with deuterated m-tyrosine, supported by experimental protocols and quantitative data.
Chemical Structure and Physicochemical Properties
The deuterated analog of m-tyrosine, specifically DL-m-Tyrosine-d3, possesses the molecular formula C₉H₈D₃NO₃. In this analog, three hydrogen atoms on the aromatic ring are substituted with deuterium.
Table 1: Physicochemical Properties of m-Tyrosine and its Deuterated Analog
| Property | m-Tyrosine | This compound |
| Molecular Formula | C₉H₁₁NO₃ | C₉H₈D₃NO₃ |
| Molecular Weight | 181.19 g/mol | 184.21 g/mol |
| Appearance | White to light beige crystalline powder | - |
| Solubility | Soluble in water | - |
The substitution of hydrogen with deuterium results in a slightly higher molecular weight but is generally considered to have a minimal impact on the molecule's overall shape and steric properties. The most significant consequence of deuteration lies in the kinetic isotope effect (KIE), where the increased mass of deuterium can lead to a slower rate of chemical reactions involving the cleavage of the carbon-deuterium bond compared to the carbon-hydrogen bond.[1] This effect is a cornerstone of the utility of deuterated compounds in drug development, as it can slow down metabolism and alter pharmacokinetic profiles.[2][3]
Synthesis of Deuterated m-Tyrosine
The synthesis of deuterated m-tyrosine can be achieved through various methods, primarily involving isotopic exchange reactions. A common and effective method for deuterating the aromatic ring of tyrosine derivatives is through microwave-assisted acid-catalyzed isotope exchange.
Experimental Protocol: Microwave-Assisted Synthesis of Ring-Deuterated m-Tyrosine
This protocol is adapted from methods used for the deuteration of other tyrosine derivatives and is applicable for the synthesis of m-tyrosine-d3.[4]
Materials:
-
DL-m-Tyrosine
-
6 M Deuterium chloride (DCl) in deuterium oxide (D₂O)
-
Polytetrafluoroethylene (PTFE) vessel
-
Microwave oven
-
Lyophilizer
-
Amberlite IR-120 (H+) resin
-
1 M Ammonium hydroxide (B78521) (NH₄OH) solution
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve 10 mg of DL-m-tyrosine in 1 mL of 6 M DCl/D₂O in a PTFE vessel.
-
Place the vessel in a microwave oven and heat for 2 minutes at 160 W.
-
Cool the sample to room temperature.
-
Repeat the microwave heating and cooling cycle a total of eight times.
-
After the final cycle, freeze the sample and lyophilize to remove the DCl/D₂O.
-
Dissolve the lyophilized residue in a minimal amount of deionized water.
-
Load the solution onto a chromatographic column packed with Amberlite IR-120 (H+) resin.
-
Wash the column with deionized water to remove any remaining acid and exchange labile deuterium atoms.
-
Elute the deuterated m-tyrosine with 1 M NH₄OH solution.
-
Monitor the fractions containing the product using TLC.
-
Combine the product-containing fractions and lyophilize to obtain the purified deuterated m-tyrosine.
-
Confirm the isotopic purity and the position of deuteration using ¹H NMR and mass spectrometry.
Diagram 1: Synthesis Workflow for Deuterated m-Tyrosine
Caption: Workflow for the synthesis of ring-deuterated m-tyrosine.
Metabolism and Pharmacokinetics
m-Tyrosine is known to cross the blood-brain barrier and is a precursor in an alternative pathway for catecholamine biosynthesis.[5] It is decarboxylated to m-tyramine (B1210026), which then exerts its pharmacological effects.[5] The deuteration of m-tyrosine can significantly impact its metabolism due to the kinetic isotope effect, potentially leading to a longer half-life and altered exposure to its metabolites.
Diagram 2: Metabolic Pathway of m-Tyrosine
Caption: Metabolic conversion of m-tyrosine to m-tyramine.
Kinetic Isotope Effect (KIE)
The KIE is a critical parameter for understanding the impact of deuteration. It is the ratio of the reaction rate with the light isotope (kH) to the rate with the heavy isotope (kD). A significant KIE (>1.5) suggests that the cleavage of the C-H bond is a rate-determining step in the reaction.[1] For enzymatic reactions involving deuterated tyrosine, KIE values can vary depending on the specific enzyme and the position of deuteration.
Table 2: Kinetic Isotope Effects in Enzymatic Reactions with Deuterated Tyrosine Analogs
| Enzyme | Substrate | KIE on Vmax | KIE on Vmax/Km | Mechanistic Implication |
| L-phenylalanine dehydrogenase | [2-²H]-L-Tyr | 2.26 | 2.87 | C-D bond cleavage is likely the rate-determining step.[1] |
| Tyrosinase | 3'-fluoro-[5'-²H]-l-Tyr | 1.10 ± 0.05 | 1.13 ± 0.05 | C-H bond cleavage is not the primary rate-determining step.[1] |
| Tyrosinase | 3'-chloro-[5'-²H]-l-Tyr | 1.15 ± 0.05 | 1.18 ± 0.05 | C-H bond cleavage is not the primary rate-determining step.[1] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of m-tyrosine is believed to be mediated by its metabolite, m-tyramine, which acts as a stimulant of dopamine receptors.[5] This interaction can modulate downstream signaling pathways, influencing various physiological processes.
Diagram 3: Dopamine Receptor Signaling Pathway
Caption: Simplified dopamine D2 receptor signaling pathway.
m-Tyramine has been shown to be an agonist at the D2 dopamine receptor, inducing coupling to G proteins such as GoB, Gz, and Gi2.[6] This activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors like Protein Kinase A (PKA).[7] The sustained action of deuterated m-tyramine, due to its potentially slower metabolism, could lead to prolonged activation or desensitization of these signaling pathways.
Experimental Protocols for Further Research
To further elucidate the properties and mechanism of action of deuterated m-tyrosine, the following experimental protocols are recommended.
Protocol: Enzymatic Assay for Tyrosine Hydroxylase Activity
This assay can be used to determine if deuterated m-tyrosine or its metabolite, m-tyramine, can act as a substrate or inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.[8]
Materials:
-
Purified tyrosine hydroxylase (TH) enzyme
-
L-tyrosine (substrate)
-
Deuterated m-tyrosine (test compound)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Iron(II) sulfate (B86663)
-
HEPES buffer
-
Sodium periodate (B1199274)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a master mix (Mixture A) containing TH enzyme, BH4, and iron(II) sulfate in HEPES buffer. Incubate on ice for 5-10 minutes.
-
Prepare a second mixture (Mixture B) containing L-tyrosine and sodium periodate in HEPES buffer.
-
To a 96-well plate, add Mixture A.
-
Add the deuterated m-tyrosine or other test compounds to the appropriate wells.
-
Initiate the reaction by adding Mixture B to all wells.
-
Immediately place the plate in a spectrophotometer and measure the absorbance at 475 nm every 10 seconds for 30 minutes at 37°C. The production of L-DOPA is monitored through its oxidation to dopachrome (B613829) by sodium periodate.[9]
-
Calculate the rate of reaction and compare the activity in the presence and absence of the deuterated compound.
Protocol: Radioligand Binding Assay for Dopamine D2 Receptors
This assay is used to determine the binding affinity of m-tyramine (the metabolite of m-tyrosine) to dopamine D2 receptors.
Materials:
-
Cell membranes expressing dopamine D2 receptors
-
[³H]Spiperone or other suitable radioligand for D2 receptors
-
m-Tyramine (unlabeled competitor)
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of unlabeled m-tyramine.
-
In a series of tubes, add a fixed concentration of the radioligand, the cell membranes, and varying concentrations of unlabeled m-tyramine.
-
For determining non-specific binding, add a high concentration of an unlabeled D2 receptor antagonist (e.g., haloperidol).
-
Incubate the tubes at room temperature for a specified time to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the inhibition constant (Ki) of m-tyramine for the D2 receptor.
Conclusion
The deuterated analog of m-tyrosine represents a valuable tool for researchers in neuroscience and drug development. Its altered metabolic profile, stemming from the kinetic isotope effect, allows for a more detailed investigation of the physiological roles of m-tyrosine and its active metabolite, m-tyramine. The experimental protocols provided in this guide offer a starting point for further research into the synthesis, metabolism, and signaling effects of this intriguing molecule. A deeper understanding of deuterated m-tyrosine will undoubtedly contribute to the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. m-Tyrosine [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]
- 9. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of DL-m-Tyrosine-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of DL-m-Tyrosine-d3. Due to the limited availability of direct quantitative data for this deuterated compound, this document leverages solubility data for the closely related, non-deuterated compounds, DL-Tyrosine and L-Tyrosine, as reliable proxies. Deuteration is generally understood to have a minimal impact on the solubility of a molecule. This guide presents available solubility data, outlines a detailed experimental protocol for solubility determination, and provides visual diagrams to illustrate experimental workflows and the factors influencing solubility.
Data Presentation: Solubility Profile
The following tables summarize the known solubility of DL-Tyrosine and L-Tyrosine in various common laboratory solvents. This data is intended to serve as a strong indicator of the expected solubility of this compound.
Table 1: Quantitative Solubility Data for Tyrosine Analogs
| Compound | Solvent | Temperature (°C) | Solubility |
| L-Tyrosine | Water | 25 | 0.453 g/L[1] |
| DL-Tyrosine | 0.1 M HCl | Not Specified | 5 mg/mL (27.60 mM)[2] |
| DL-Tyrosine | 0.1 M NaOH | Not Specified | 10 mg/mL (55.19 mM)[2] |
| L-Tyrosine | DMSO | Not Specified | 0.1 mg/mL (0.55 mM)[3] |
Table 2: Qualitative Solubility Observations for Tyrosine Analogs
| Compound | Solvent | Observation | Source(s) |
| DL-Tyrosine | Water | Insoluble (< 0.1 mg/mL) | [2] |
| DL-Tyrosine | DMSO | Insoluble or slightly soluble (< 1 mg/mL) | [2][4] |
| L-Tyrosine | Ethanol | Slightly soluble | [1] |
| L-Tyrosine | Methanol | Data not readily available | |
| L-Tyrosine | DMF | Slightly soluble | [5] |
| DL-m-Tyrosine | 1M HCl | Soluble | [6] |
Experimental Protocols: Determining Solubility
The following is a generalized, yet detailed, methodology for determining the solubility of a compound such as this compound. This protocol is based on standard laboratory practices for solubility assessment.
Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
1. Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
2. Materials:
- This compound (solid)
- Solvent of interest (e.g., water, ethanol, DMSO)
- Vials with screw caps
- Orbital shaker or rotator
- Constant temperature bath or incubator
- Analytical balance
- Syringe filters (0.22 µm)
- High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
3. Procedure:
- Preparation of Saturated Solutions:
- Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
- Add a known volume of the desired solvent to each vial.
- Equilibration:
- Securely cap the vials.
- Place the vials in an orbital shaker or rotator within a constant temperature bath set to the desired temperature (e.g., 25 °C).
- Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is fully saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.
- Sample Collection and Preparation:
- After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
- Carefully withdraw a known volume of the supernatant using a syringe.
- Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.
- Analysis:
- Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
- Analyze the filtered sample and the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.
- Construct a calibration curve from the analysis of the standard solutions.
- Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve.
4. Data Reporting:
- Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).
- Report the temperature at which the solubility was determined.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of a compound.
Factors Influencing Solubility of this compound
Caption: Key factors influencing the solubility of tyrosine and its derivatives.
References
Methodological & Application
Application Note: High-Throughput Quantification of m-Tyrosine in Human Plasma using DL-m-Tyrosine-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of meta-Tyrosine (m-Tyrosine) in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, DL-m-Tyrosine-d3, is employed. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of m-Tyrosine in biological matrices.
Introduction
m-Tyrosine, an isomer of the common amino acid L-Tyrosine, is a biomarker of oxidative stress. Its levels in biological fluids can indicate cellular damage caused by reactive oxygen species. Accurate and precise quantification of m-Tyrosine is crucial for research in various fields, including neurodegenerative diseases, cardiovascular disorders, and toxicology. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation and instrument response.[1] This application note provides a comprehensive protocol for the analysis of m-Tyrosine in human plasma using LC-MS/MS with this compound as the internal standard.
Metabolic Context of Tyrosine Isomers
Tyrosine is a non-essential amino acid synthesized from phenylalanine. It serves as a precursor for the synthesis of crucial biomolecules, including neurotransmitters and hormones.[2][3] Under conditions of oxidative stress, reactive oxygen species can lead to the non-enzymatic hydroxylation of phenylalanine, resulting in the formation of tyrosine isomers, including m-Tyrosine and o-Tyrosine, in addition to the naturally abundant p-Tyrosine (L-Tyrosine). The presence and concentration of these isomers can serve as indicators of oxidative damage.
References
Application Notes and Protocols for DL-m-Tyrosine-d3 in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a powerful technique for quantitative proteomics, enabling the accurate determination of relative protein abundance between different cell populations.[1][2] This is achieved by metabolically incorporating "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, which can then be distinguished from a "light" unlabeled population by mass spectrometry.[2] While canonical amino acids like arginine and lysine (B10760008) are commonly used for SILAC, there is growing interest in using non-canonical amino acids to probe specific biological processes.
DL-m-Tyrosine, an isomer of the standard amino acid L-tyrosine, is of particular interest as its presence in proteins is a biomarker for oxidative stress.[3] Under conditions of oxidative stress, hydroxyl radicals can oxidize phenylalanine to produce both m-tyrosine and o-tyrosine.[3] The accumulation of these isomers can disrupt cellular homeostasis and may contribute to the pathogenesis of various diseases.[3] The use of deuterated DL-m-Tyrosine (DL-m-Tyrosine-d3) in a SILAC-based workflow allows for the precise quantification of proteins that incorporate this marker of oxidative damage, providing insights into the cellular response to oxidative stress.
These application notes provide a detailed protocol for the use of this compound in quantitative proteomics studies to investigate proteome-wide oxidative stress.
Key Applications
-
Biomarker of Oxidative Stress: Quantitatively identify and measure the incorporation of m-Tyrosine into proteins as a direct readout of oxidative damage.
-
Drug Discovery and Development: Assess the efficacy of antioxidant compounds or the pro-oxidant effects of drug candidates by monitoring changes in m-Tyrosine incorporation.
-
Disease Mechanism Studies: Investigate the role of oxidative stress in the pathophysiology of diseases such as neurodegenerative disorders, cardiovascular disease, and cancer.[3][4]
Experimental Protocol: Quantitative Analysis of m-Tyrosine Incorporation using this compound
This protocol outlines a SILAC-based experiment to quantify the incorporation of m-Tyrosine into cellular proteins as a marker of oxidative stress. One population of cells is treated with an oxidative stressor in the presence of "heavy" this compound, while a control population is grown in "light" medium.
Materials:
-
Cell line of interest (e.g., CHO, HeLa)
-
Standard cell culture medium (e.g., DMEM, RPMI-1640), deficient in L-Tyrosine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Tyrosine ("Light")
-
This compound ("Heavy")
-
Oxidative stress-inducing agent (e.g., H₂O₂, Paraquat)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (proteomics grade)
-
C18 Solid-Phase Extraction (SPE) columns
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF)
Procedure:
-
Cell Culture and Labeling:
-
Adapt cells to the tyrosine-deficient medium supplemented with either "light" L-Tyrosine or "heavy" this compound for at least five cell doublings to ensure complete incorporation.
-
Culture the "light" cell population in medium containing a standard concentration of L-Tyrosine.
-
Culture the "heavy" cell population in medium containing this compound.
-
-
Induction of Oxidative Stress:
-
Treat the "heavy" labeled cells with an appropriate concentration of an oxidative stress-inducing agent for a defined period.
-
The "light" labeled cells will serve as the untreated control.
-
-
Cell Lysis and Protein Extraction:
-
Harvest both cell populations and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration for each lysate.
-
-
Protein Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" lysates.
-
Reduce the protein disulfide bonds with DTT and alkylate the cysteine residues with IAA.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Peptide Cleanup:
-
Desalt the resulting peptide mixture using C18 SPE columns.
-
Elute the peptides and dry them under vacuum.
-
-
LC-MS/MS Analysis:
-
Reconstitute the peptides in a suitable solvent for mass spectrometry.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution instrument.
-
Data Analysis and Presentation
The raw mass spectrometry data is processed using software capable of identifying peptides and quantifying the relative abundance of the "light" and "heavy" isotopic pairs. The ratio of the heavy to light peak intensities for each m-Tyrosine-containing peptide reflects the degree of incorporation of this oxidative stress marker under the experimental conditions.
Table 1: Example Quantitative Data for Proteins with m-Tyrosine Incorporation
| Protein ID | Gene Name | Peptide Sequence | m/z (Light) | m/z (Heavy) | Ratio (Heavy/Light) | p-value |
| P02768 | ALB | LVNEVTEFAK | 603.31 | 604.81 | 3.5 | <0.01 |
| P62258 | HSP90AB1 | IRELISNSSDALDK | 758.41 | 759.91 | 2.8 | <0.01 |
| P08238 | HSPA5 | VTHAVVTVPAYFNDAQR | 925.48 | 926.98 | 4.2 | <0.001 |
| P60709 | ACTB | SYELPDGQVITIGNER | 895.45 | 896.95 | 1.5 | 0.05 |
Visualizations
Caption: Experimental workflow for quantitative proteomics using this compound.
Caption: Pathway of m-Tyrosine formation and incorporation due to oxidative stress.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteomic Approaches to Analyze Protein Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]
Application of DL-m-Tyrosine-d3 in Metabolomics Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-m-Tyrosine-d3 is a deuterium-labeled stable isotope of meta-tyrosine (m-Tyrosine), a non-proteinogenic amino acid. In the field of metabolomics, particularly in studies related to oxidative stress, accurate and precise quantification of endogenous metabolites is crucial. This compound serves as an ideal internal standard for the quantification of m-Tyrosine in biological samples using mass spectrometry-based techniques.[1] This document provides detailed application notes and experimental protocols for the use of this compound in metabolomics research.
m-Tyrosine is a recognized biomarker of oxidative stress, formed through the non-enzymatic hydroxylation of phenylalanine by hydroxyl radicals.[2] Elevated levels of m-Tyrosine have been associated with a range of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and diabetes. Therefore, the accurate measurement of m-Tyrosine can provide valuable insights into the oxidative state of a biological system.
Application 1: Internal Standard for a Biomarker of Oxidative Stress
The primary and most critical application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods for the quantitative analysis of m-Tyrosine.[3] Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry because they share near-identical physicochemical properties with the analyte of interest, co-eluting during chromatography and exhibiting similar ionization efficiency.[3] This allows for the correction of variations that may occur during sample preparation, injection, and ionization, leading to highly accurate and precise quantification.
Experimental Workflow for Quantification of m-Tyrosine
Quantitative Data Summary
The following tables summarize typical quantitative parameters and reported concentrations of m-Tyrosine in biological fluids.
Table 1: LC-MS/MS Method Performance for m-Tyrosine Quantification
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 100 µg/mL | [4] |
| Limit of Detection (LOD) | 0.2 µg/mL | [4] |
| Limit of Quantification (LOQ) | 0.5 µg/mL | [4] |
| Intra-day Precision (%RSD) | < 15% | [4] |
| Inter-day Precision (%RSD) | < 15% | [4] |
| Accuracy (%RE) | ±15% | [4] |
Table 2: Reported Concentrations of m-Tyrosine in Human Plasma and Urine
| Biological Matrix | Condition | m-Tyrosine Concentration | Reference |
| Human Plasma | Healthy | Not typically detected or at very low levels | [5] |
| Human Plasma | Colorectal Cancer | Significantly higher than healthy controls | [5] |
| Human Urine | Healthy (Adult) | 5.52 - 38.66 µmol/mmol creatinine | |
| Human Urine | Healthy (Children) | 4.30 - 54.18 µmol/mmol creatinine | |
| Human Urine | Diabetic Patients | Higher than healthy individuals | [6] |
Application 2: Use in Metabolic Flux Analysis (MFA) - A Note of Caution
While stable isotopes are fundamental to metabolic flux analysis (MFA) for tracing the flow of atoms through metabolic pathways, the use of this compound as a tracer for MFA is not a primary application.[7][8] m-Tyrosine is not a central metabolite in major anabolic or catabolic pathways; instead, it is a product of oxidative damage.[2] Therefore, introducing it into a system to trace metabolic flux would primarily inform on its own catabolism or clearance, rather than providing insights into the flux of central metabolic pathways. The predominant and recommended use of this compound in metabolomics is as an internal standard for the accurate quantification of endogenous m-Tyrosine.
Experimental Protocols
Protocol 1: Quantification of m-Tyrosine in Human Plasma using LC-MS/MS
This protocol is adapted from established methods for amino acid analysis in plasma.[9][10]
1. Materials and Reagents:
-
This compound
-
m-Tyrosine standard
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (collected in EDTA or heparin tubes)
-
Microcentrifuge tubes
-
LC-MS/MS system with an ESI source
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Spike the sample with 10 µL of this compound internal standard solution (concentration to be optimized, typically to match the expected endogenous concentration range).
-
Add 400 µL of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water: 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention and separation of polar amino acids like tyrosine isomers.[11][12] A C18 column can also be used with appropriate mobile phases.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes. The gradient needs to be optimized for the specific column and system.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 5 - 10 µL
-
MS Detection: Electrospray ionization in positive ion mode (ESI+).
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for m-Tyrosine and this compound need to be optimized on the specific mass spectrometer. Based on the structure of tyrosine (molecular weight 181.19 g/mol ), the following transitions can be used as a starting point:
4. Data Analysis:
-
Integrate the peak areas for the quantifier MRM transitions of both m-Tyrosine and this compound.
-
Calculate the peak area ratio of m-Tyrosine to this compound.
-
Generate a calibration curve using known concentrations of m-Tyrosine standards with a fixed concentration of this compound.
-
Determine the concentration of m-Tyrosine in the samples by interpolating their peak area ratios on the calibration curve.
Protocol 2: Quantification of m-Tyrosine in Human Urine using LC-MS/MS
This protocol is adapted from established methods for amino acid analysis in urine.[6][13]
1. Materials and Reagents:
-
Same as for plasma analysis.
-
Human urine.
2. Sample Preparation:
-
Thaw urine samples on ice.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet any sediment.
-
Take 100 µL of the urine supernatant.
-
Spike with 10 µL of this compound internal standard solution.
-
Dilute the sample 1:10 with the initial mobile phase (e.g., 95% Water: 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis. (Note: For some urine samples, a protein precipitation step as described for plasma may be necessary if high protein content is expected).
3. LC-MS/MS Analysis and Data Analysis:
-
Follow the same procedures as described in Protocol 1 for LC-MS/MS analysis and data analysis.
Signaling and Metabolic Pathways
Formation of m-Tyrosine under Oxidative Stress
m-Tyrosine is not synthesized through normal enzymatic pathways in humans. Instead, it is a byproduct of oxidative damage to phenylalanine, an essential amino acid.[2] The primary reactive species responsible for this conversion is the hydroxyl radical (•OH), a highly reactive oxygen species.
Potential Metabolic Fate of m-Tyrosine
Once formed, m-Tyrosine can have several fates. It may be excreted in the urine, or it could potentially be incorporated into proteins in place of phenylalanine, which could lead to protein misfolding and dysfunction.[8][14] Some studies suggest that m-Tyrosine can also be a substrate for certain enzymes, leading to its degradation.
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of metabolomics who are investigating the role of oxidative stress in health and disease. Its use as an internal standard ensures the accuracy and reliability of m-Tyrosine quantification, a key biomarker of oxidative damage. The protocols and information provided in this document offer a comprehensive guide for the effective application of this compound in metabolomics studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. carcireagent.com [carcireagent.com]
- 4. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The detection, correlation, and comparison of peptide precursor and product ions from data independent LC-MS with data dependant LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of m-Tyrosine in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
m-Tyrosine (3-hydroxyphenylalanine) is an isomer of tyrosine that is not incorporated into proteins but can be found in biological systems. Its presence can be indicative of oxidative stress or related to certain metabolic pathways. Accurate quantification of m-Tyrosine in biological matrices is crucial for understanding its physiological and pathological roles. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific analytical technique well-suited for this purpose. However, due to the polar and non-volatile nature of amino acids, a derivatization step is necessary to improve their chromatographic behavior. This protocol details a robust method for the quantification of m-Tyrosine in biological samples using a stable isotope-labeled internal standard, DL-m-Tyrosine-d3, coupled with GC-MS analysis. The use of a stable isotope-labeled internal standard is a reliable method for quantitative analysis in mass spectrometry.[1]
Quantitative Data Summary
The following table summarizes representative quantitative data for the GC-MS analysis of m-Tyrosine using the described protocol. This data is for illustrative purposes and actual results may vary depending on the specific instrumentation and sample matrix.
| Parameter | Value |
| Calibration Curve | |
| Concentration Range | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Quantification Limits | |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision | |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy | |
| Recovery (%) | 85 - 115% |
| Selected Ion Monitoring (SIM) Ions | |
| m-Tyrosine Derivative (TBDMS) | m/z (target), m/z (qualifier) |
| This compound Derivative (TBDMS) | m/z (target) |
Experimental Protocol
This protocol is divided into three main stages: Sample Preparation, Derivatization, and GC-MS Analysis.
Sample Preparation (from Plasma/Serum)
This stage aims to isolate the amino acid fraction from the biological matrix and remove interfering substances like proteins.
-
Materials:
-
Plasma or serum samples
-
This compound internal standard (IS) solution (1 µg/mL in 0.1 M HCl)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, 0.1% (v/v) in water
-
Cation-exchange solid-phase extraction (SPE) cartridges
-
Methanol (B129727), HPLC grade
-
5% Ammonium (B1175870) hydroxide (B78521) in methanol
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the this compound internal standard solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[2]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of 0.1% formic acid in water.
-
Condition a cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interfering substances.
-
Elute the amino acids with 1 mL of 5% ammonium hydroxide in methanol.[2]
-
Evaporate the eluate to complete dryness under a stream of nitrogen at 40°C. The sample is now ready for derivatization.
-
Derivatization (Silylation)
This step chemically modifies the m-Tyrosine and its internal standard to make them volatile for GC analysis. Silylation with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) is a common and robust method.[3]
-
Materials:
-
Dried sample extract from the previous step
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Acetonitrile (ACN), anhydrous
-
Heating block or oven
-
GC vials with inserts
-
-
Procedure:
-
To the dried residue in the tube, add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA.[3]
-
Cap the vial tightly and vortex briefly.
-
Heat the reaction mixture at 100°C for 4 hours to ensure complete derivatization.[3]
-
After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.
-
GC-MS Analysis
The derivatized sample is injected into the GC-MS system for separation and detection.
-
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[4]
-
Injector: Splitless mode, 250°C[4]
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min[4]
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)[1]
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow from sample collection to data analysis.
Caption: Workflow for m-Tyrosine quantification.
Signaling Pathway Context
While this protocol focuses on the analytical methodology, it's important to understand the context in which m-Tyrosine is studied. The diagram below shows a simplified representation of a potential pathway leading to m-Tyrosine formation.
Caption: Formation of m-Tyrosine from Phenylalanine.
References
- 1. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An Enhanced GC/MS Procedure for the Identification of Proteins in Paint Microsamples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of DL-m-Tyrosine-d3 Stock Solutions
Introduction
DL-m-Tyrosine-d3 is the deuterated form of DL-m-Tyrosine, an isomer of the amino acid tyrosine.[1] Deuterium-labeled compounds are valuable tools in various scientific disciplines, particularly in pharmacokinetic and metabolic research, where they can be used as tracers.[2][3] They also serve as internal standards for quantitative analyses using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).[2] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to greater metabolic and photochemical stability, potentially improving the pharmacokinetic profiles of drugs.[3] Accurate preparation of stock solutions is a critical first step for any experiment to ensure the reliability and reproducibility of results. This document provides a detailed protocol for the preparation of stock solutions of this compound.
Physicochemical Data and Solubility
A summary of the key properties of this compound is presented below. It is crucial to use the correct molecular weight for accurate molar concentration calculations.
| Property | Value | Reference |
| Molecular Formula | C₉H₈D₃NO₃ | [1][4] |
| Molecular Weight | 184.21 g/mol | [1][2][4] |
| Appearance | White to off-white crystalline solid | [5] |
| CAS Number | 73036-42-7 | [2] |
| Solubility | - Low solubility in water and DMSO. - Soluble in 1 M HCl. - Soluble in 0.1 M NaOH. | [5][6] |
| Storage (Solid) | Store at room temperature, away from light and moisture. For long-term storage, -20°C is recommended. | [6][7] |
| Storage (Solution) | Store at -20°C for up to 1 month or -80°C for up to 6 months to ensure stability. | [6] |
Experimental Protocol for Stock Solution Preparation
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in 0.1 M HCl. The concentration can be adjusted as needed by modifying the mass of the solute or the volume of the solvent.
Materials
-
This compound powder
-
0.1 M Hydrochloric Acid (HCl)
-
Analytical balance
-
Volumetric flasks (appropriate sizes, e.g., 10 mL, 25 mL)
-
Pipettes
-
Spatula
-
Weighing paper/boat
-
Beakers
-
Magnetic stirrer and stir bar (optional)
-
Ultrasonic bath
-
Cryogenic vials or amber glass vials for storage
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Workflow for Stock Solution Preparation
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. chembk.com [chembk.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. L-Tyrosine (3,3-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2317-0.5 [isotope.com]
Application Notes and Protocols: The Role of DL-m-Tyrosine-d3 in Pharmacokinetic Studies of Tyrosine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of DL-m-Tyrosine-d3 as an internal standard in the pharmacokinetic (PK) studies of tyrosine analogs. The inclusion of a stable isotope-labeled internal standard is crucial for developing robust and reliable bioanalytical methods, a cornerstone of drug discovery and development.[1][2][3]
Introduction: The Gold Standard in Bioanalysis
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) internal standards are considered the gold standard.[1][2] this compound, a deuterated form of m-tyrosine, serves as an ideal internal standard for the analysis of tyrosine analogs due to its near-identical physicochemical properties to the unlabeled analyte.[3] The key advantage of using a SIL internal standard is its ability to compensate for variability during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response.[1][3][4] This leads to improved accuracy, precision, and robustness of the bioanalytical method.
The primary application of this compound is in drug metabolism and pharmacokinetic (DMPK) studies to precisely track the concentrations of tyrosine analog drugs and their metabolites in biological matrices.[5] This is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
Key Applications of this compound
-
Pharmacokinetic Studies of Tyrosine Kinase Inhibitors (TKIs): Many TKIs are structurally related to tyrosine and are critical in cancer therapy.[5] this compound can be used as an internal standard in LC-MS/MS methods to quantify these drugs in plasma, supporting dose-finding and safety studies.
-
Bioavailability and Bioequivalence Studies: Accurate measurement of a tyrosine analog in biological fluids is essential to determine its rate and extent of absorption.
-
Metabolic Profiling: While this compound is primarily used for the quantification of the parent drug, its stable isotope label can also aid in the identification and quantification of drug metabolites.
-
Therapeutic Drug Monitoring (TDM): For marketed tyrosine analog drugs, TDM helps in optimizing patient dosage regimens. The use of a deuterated internal standard ensures the accuracy of these measurements.
Experimental Protocols
A detailed and robust experimental protocol is fundamental for reproducible bioanalytical results. The following sections outline the key methodologies for a typical pharmacokinetic study involving a tyrosine analog and this compound as an internal standard.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting small molecules from plasma samples.
Materials:
-
Human plasma samples (stored at -80°C)
-
This compound internal standard (IS) stock solution
-
Acetonitrile (B52724) (ACN), LC-MS grade, containing 0.1% formic acid
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
Methodology:
-
Thaw frozen plasma samples on ice.
-
Vortex the samples to ensure homogeneity.
-
To a 100 µL aliquot of the plasma sample in a microcentrifuge tube, add 20 µL of the this compound working solution (e.g., at 500 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or well.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following provides a general LC-MS/MS method that can be optimized for a specific tyrosine analog.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 0.0 - 0.5 min: 5% B0.5 - 2.5 min: 5% to 95% B (linear ramp)2.5 - 3.5 min: Hold at 95% B3.6 - 5.0 min: Return to 5% B (re-equilibration) |
Tandem Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | +5500 V |
MRM Transitions (Hypothetical Example for a Tyrosine Analog):
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Tyrosine Analog | [To be determined based on compound structure] | [To be determined based on fragmentation] |
| This compound (IS) | 185.1 | 139.1 |
Note: The MRM transitions for the specific tyrosine analog and this compound need to be optimized by direct infusion into the mass spectrometer.
Data Presentation
Clear presentation of quantitative data is essential for the interpretation of pharmacokinetic studies.
Method Validation Summary
A bioanalytical method using this compound as an internal standard should be validated according to regulatory guidelines.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | > 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Precision < 20%, Accuracy ± 20% | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 12% |
| Accuracy (%Bias) | ± 15% | -5% to +8% |
| Matrix Effect | CV < 15% | < 10% |
| Recovery | Consistent and reproducible | > 85% |
Pharmacokinetic Parameters of Tyrosine in Humans
The following table summarizes pharmacokinetic data for oral L-tyrosine administration in healthy human subjects, providing a reference for studies on tyrosine analogs.
| Dose | Cmax (nmol/mL) | Tmax (hours) |
| 100 mg/kg | 154 ± 9.5 | 2 |
| 150 mg/kg | 203 ± 31.5 | 2 |
| Data adapted from Glaeser et al., 1979.[1] |
Visualizations
Signaling Pathways and Workflows
Caption: General experimental workflow for a pharmacokinetic study.
Caption: Detailed workflow for the bioanalytical sample preparation.
Conclusion
The use of this compound as an internal standard is a critical component in the development of accurate and reliable bioanalytical methods for the pharmacokinetic evaluation of tyrosine analogs. Its properties allow for the precise quantification of analytes in complex biological matrices, thereby providing high-quality data to support crucial decisions in the drug development pipeline. The protocols and data presented herein serve as a guide for researchers to establish robust methodologies for their specific tyrosine analog candidates.
References
- 1. web.mit.edu [web.mit.edu]
- 2. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dose-Dependent Effects of Oral Tyrosine Administration on Plasma Tyrosine Levels and Cognition in Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Labeling with DL-m-Tyrosine-d3 in Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a critical technique for understanding the dynamic state of metabolic networks in biological systems. Stable isotope labeling, coupled with mass spectrometry, allows for the precise quantification of metabolic pathway activities. DL-m-Tyrosine-d3 is a deuterated, stable isotope-labeled version of meta-Tyrosine (m-Tyrosine), a non-proteinogenic amino acid. Evidence suggests that m-Tyrosine can be mistakenly incorporated into proteins in place of L-phenylalanine, making this compound a valuable tracer for investigating the flux of this misincorporation pathway.[1] This process can have implications in cellular toxicity and the study of oxidative stress. These application notes provide a comprehensive protocol for utilizing this compound to quantify its incorporation into the proteome and assess the competitive flux with phenylalanine pathways.
Principle of the Method
The core principle of this method lies in introducing a known amount of this compound into a cell culture system. This labeled m-Tyrosine will compete with endogenous and media-supplied L-phenylalanine for incorporation into newly synthesized proteins. By measuring the ratio of labeled m-Tyrosine-d3 to unlabeled phenylalanine in the cellular proteome over time, the metabolic flux of m-Tyrosine misincorporation can be quantified. This is achieved through the sensitive and specific detection of the deuterated tracer and natural amino acids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Applications in Research and Drug Development
-
Quantifying Protein Synthesis and Error Rates: This method can be used to measure the rate of protein synthesis and, more specifically, the rate of amino acid misincorporation, providing insights into translational fidelity under various conditions.
-
Oxidative Stress and Damage: m-Tyrosine is a known biomarker of oxidative stress. By tracing its incorporation, researchers can study the metabolic consequences of oxidative damage and the cellular mechanisms to cope with it.
-
Toxicity and Drug Efficacy Studies: The misincorporation of non-proteinogenic amino acids can be cytotoxic. This assay can be employed to assess the toxicity of compounds that may induce oxidative stress or interfere with amino acid metabolism. Conversely, it can be used to evaluate the efficacy of drugs designed to mitigate these effects.
-
Understanding Metabolic Pathway Competition: The protocol allows for the direct measurement of the competition between m-Tyrosine and phenylalanine, providing a quantitative understanding of substrate specificity in protein synthesis.
Experimental Workflow
The overall experimental workflow for stable isotope labeling with this compound is depicted below.
Caption: Experimental workflow for this compound flux analysis.
Detailed Experimental Protocols
Protocol 1: Stable Isotope Labeling of Mammalian Cells
-
Cell Culture:
-
Culture mammalian cells of interest (e.g., HEK293, HeLa, or a relevant drug development cell line) in standard growth medium until they reach approximately 70-80% confluency.
-
For adherent cells, use appropriate culture vessels (e.g., 6-well plates or 10 cm dishes). For suspension cells, use shaker flasks.
-
-
Tracer Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.1 M HCl, depending on solubility) at a high concentration (e.g., 100 mM).
-
Prepare the labeling medium: use a custom amino acid-free medium supplemented with all necessary amino acids except for phenylalanine and tyrosine. Add a known, physiological concentration of L-phenylalanine. For the labeling condition, supplement this medium with a specific concentration of this compound (e.g., 100 µM). A control medium without the tracer should also be prepared.
-
It is recommended to use dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.
-
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the prepared labeling medium (with or without this compound) to the cells.
-
Incubate the cells for a defined period (e.g., 24 hours). A time-course experiment (e.g., 0, 6, 12, 24 hours) is recommended to determine the kinetics of incorporation.
-
-
Cell Harvest:
-
At the end of the labeling period, place the culture vessels on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
For adherent cells, add a suitable lysis buffer (e.g., RIPA buffer) with protease inhibitors and scrape the cells. For suspension cells, centrifuge to pellet the cells and then add lysis buffer.
-
Collect the cell lysate in a microcentrifuge tube.
-
Protocol 2: Protein Extraction, Hydrolysis, and Sample Preparation for LC-MS/MS
-
Protein Precipitation and Quantification:
-
Precipitate the protein from the cell lysate by adding four volumes of ice-cold acetone (B3395972) and incubating at -20°C for at least 2 hours.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the protein.
-
Carefully discard the supernatant.
-
Wash the protein pellet with 70% ethanol (B145695) and centrifuge again.
-
Air-dry the protein pellet.
-
Quantify the protein amount using a suitable method (e.g., BCA assay) on a small aliquot of the lysate before precipitation.
-
-
Protein Hydrolysis:
-
Resuspend the protein pellet in 6 M HCl.
-
Hydrolyze the protein by heating at 110°C for 24 hours in a vacuum-sealed tube.
-
After hydrolysis, cool the samples and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Preparation for LC-MS/MS:
-
Reconstitute the dried hydrolysate in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Centrifuge the reconstituted sample to remove any particulate matter.
-
Transfer the supernatant to an autosampler vial for analysis.
-
Protocol 3: LC-MS/MS Analysis
-
Chromatography:
-
Use a suitable HPLC or UHPLC system with a column appropriate for amino acid analysis (e.g., a C18 reversed-phase column or a HILIC column).
-
Develop a gradient elution method using mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
-
Mass Spectrometry:
-
Use a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution Orbitrap) equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Optimize the MS parameters (e.g., spray voltage, capillary temperature) for the analytes of interest.
-
Set up Multiple Reaction Monitoring (MRM) for the specific transitions of L-phenylalanine, and this compound.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Phenylalanine | 166.1 | 120.1 |
| This compound | 185.1 | 139.1 |
| Internal Standard (e.g., L-Phenylalanine-d5) | 171.1 | 125.1 |
| Note: These m/z values are theoretical and should be optimized on the specific instrument used. |
Data Analysis and Flux Calculation
-
Quantification:
-
Integrate the peak areas for the MRM transitions of each analyte.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Generate a standard curve using known concentrations of L-phenylalanine and this compound to determine the absolute amounts in the protein hydrolysate.
-
-
Flux Calculation:
-
The fractional incorporation of this compound can be calculated as: Fractional Incorporation = (Amount of m-Tyrosine-d3) / (Amount of m-Tyrosine-d3 + Amount of Phenylalanine)
-
The rate of m-Tyrosine incorporation (flux) can be determined from the time-course data by calculating the slope of the fractional incorporation over time.
-
Quantitative Data Summary
As there is limited published quantitative data specifically for this compound flux analysis, the following table is provided as a template to present experimental results. The values are hypothetical and for illustrative purposes only.
| Cell Line | Treatment | Labeling Time (hours) | Phenylalanine in Proteome (nmol/mg protein) | m-Tyrosine-d3 in Proteome (nmol/mg protein) | Fractional Incorporation of m-Tyrosine-d3 (%) |
| HEK293 | Control | 24 | 250.5 ± 15.2 | 2.1 ± 0.3 | 0.83 ± 0.11 |
| HEK293 | Drug A | 24 | 245.8 ± 12.9 | 4.5 ± 0.5 | 1.80 ± 0.18 |
| HeLa | Control | 24 | 265.1 ± 18.3 | 1.8 ± 0.2 | 0.67 ± 0.09 |
| HeLa | Drug A | 24 | 259.3 ± 15.7 | 3.9 ± 0.4 | 1.48 ± 0.14 |
Metabolic Pathway and Competition
The primary metabolic event traced by this compound is its competition with L-phenylalanine for charging of the phenylalanyl-tRNA, which is then incorporated into the growing polypeptide chain during protein synthesis.
Caption: Competition of this compound with L-Phenylalanine.
Conclusion
The use of this compound as a stable isotope tracer provides a powerful tool for quantifying the metabolic flux of amino acid misincorporation. The protocols outlined here offer a robust framework for conducting these experiments in a variety of research and drug development settings. While specific quantitative data for this tracer is still emerging, the methodology is based on well-established principles of metabolic flux analysis and can yield valuable insights into cellular physiology and pathology. It is essential to validate the methods for each specific cell line and experimental condition to ensure accurate and reproducible results.
References
Application Notes and Protocols for Employing DL-m-Tyrosine-d3 in Clinical Chemistry Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of clinical chemistry, the precise measurement of biomarkers associated with oxidative stress is paramount for understanding disease pathogenesis and developing novel therapeutic interventions. One such critical biomarker is meta-tyrosine (m-Tyrosine), an isomer of the standard amino acid tyrosine. Elevated levels of m-Tyrosine in biological fluids are indicative of oxidative damage, where hydroxyl radicals attack phenylalanine.[1][2][3]
To ensure the accuracy and reliability of m-Tyrosine quantification, stable isotope-labeled internal standards are indispensable in mass spectrometry-based assays. DL-m-Tyrosine-d3, a deuterated analog of m-Tyrosine, serves as an ideal internal standard. Its near-identical physicochemical properties to the endogenous analyte allow for the correction of variability during sample preparation and analysis, thereby enabling highly accurate and precise quantification through isotope dilution mass spectrometry.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in clinical chemistry assays for the quantification of m-Tyrosine.
Signaling Pathway: Formation of m-Tyrosine under Oxidative Stress
Under conditions of oxidative stress, reactive oxygen species (ROS), particularly the highly reactive hydroxyl radical (•OH), can overwhelm the body's antioxidant defenses. These radicals can non-enzymatically hydroxylate the aromatic ring of the essential amino acid L-phenylalanine. This reaction can result in the formation of three positional isomers of tyrosine: ortho-tyrosine (o-Tyrosine), meta-tyrosine (m-Tyrosine), and para-tyrosine (p-Tyrosine), which is the standard proteinogenic amino acid.[4][5][6] The formation of m-Tyrosine is a specific indicator of hydroxyl radical-mediated damage.
Data Presentation: Quantitative Levels of m-Tyrosine in Human Samples
The following tables summarize reported concentrations of m-Tyrosine in human plasma and urine from healthy individuals and patients with conditions associated with oxidative stress. These values can serve as a reference for clinical studies.
Table 1: Plasma m-Tyrosine Concentrations
| Clinical Condition | m-Tyrosine Concentration | Reference |
| Healthy Controls | Median: 6.1 nmol/L | [3] |
| Acute Coronary Syndrome | Median: 14.6 nmol/L | [3] |
| Sepsis (Day 2-3) | Significantly higher than controls | [2] |
Table 2: Urinary m-Tyrosine Excretion
| Clinical Condition | m-Tyrosine Excretion | Reference |
| Healthy Controls | Interquartile range: 0.00–0.35 μmol/day (for o-tyrosine, often measured alongside m-tyrosine) | [1] |
| Diabetes Mellitus | Interquartile range: 2.72–4.99 μmol/day (for o-tyrosine) | [1] |
| Chronic Kidney Disease | Interquartile range: 0.94–1.83 μmol/day (for o-tyrosine) | [1] |
| Sepsis | Significant increase in urinary excretion | [2] |
Experimental Protocols
Protocol 1: Quantification of m-Tyrosine in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol outlines a method for the quantitative analysis of m-Tyrosine in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using this compound as an internal standard.
1. Materials and Reagents
-
This compound (Internal Standard)
-
m-Tyrosine (Analytical Standard)
-
Human Plasma (collected in EDTA or heparin tubes)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water
-
Microcentrifuge tubes
-
Autosampler vials
2. Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of m-Tyrosine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the m-Tyrosine primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water.
3. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
In a clean microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to the plasma and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
m-Tyrosine: Precursor ion (Q1): m/z 182.1 → Product ion (Q3): m/z 136.1 (loss of formic acid).[7]
-
This compound: Precursor ion (Q1): m/z 185.1 → Product ion (Q3): m/z 139.1 (predicted, based on the loss of formic acid from the deuterated molecule).
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of m-Tyrosine to this compound against the concentration of the calibration standards.
-
Determine the concentration of m-Tyrosine in the plasma samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow Diagram
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantification of m-Tyrosine in clinical samples. This approach is essential for accurately assessing the level of oxidative stress in various pathological conditions, thereby aiding in disease diagnosis, prognosis, and the development of targeted therapies. The detailed protocols and data presented in these application notes offer a solid foundation for researchers and clinicians to implement this valuable analytical technique in their studies.
References
- 1. Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Tyrosine Isomers in Acute and Chronic Diseases Leading to Oxidative Stress - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mp.pl [mp.pl]
- 4. static.igem.org [static.igem.org]
- 5. researchgate.net [researchgate.net]
- 6. The hydroxylation of phenylalanine and tyrosine: a comparison with salicylate and tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects with DL-m-Tyrosine-d3 in Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects when quantifying DL-m-Tyrosine-d3 in plasma samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound in plasma?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting, undetected components present in the sample matrix.[1] In plasma analysis, these interfering components can include phospholipids (B1166683), salts, proteins, and other endogenous metabolites.[2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), compromising the accuracy, precision, and reproducibility of the analytical method.[1][4]
Q2: How does using this compound as an internal standard help mitigate matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically almost identical to the unlabeled analyte (m-Tyrosine), it is expected to co-elute during chromatography and experience the same degree of ion suppression or enhancement from the plasma matrix.[5][6][7] By adding a known amount of this compound to all samples, standards, and quality controls, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification. This normalization process corrects for variability during sample preparation and analysis, thus compensating for matrix effects.[5]
Q3: What are the primary causes of matrix effects in plasma samples?
A3: The primary causes of matrix effects in plasma are endogenous and exogenous components that interfere with the analyte's ionization process in the mass spectrometer's ion source.[4][8] Phospholipids are a major contributor to matrix-induced ionization suppression because they are abundant in cell membranes and often co-extract with the analytes of interest during sample preparation. Other sources include salts, co-administered drugs, and metabolites that can compete with the analyte for ionization.[2]
Q4: Can the deuterated internal standard (this compound) and the analyte (m-Tyrosine) have different retention times? If so, is this a problem?
A4: Yes, it is possible for the deuterated internal standard and the analyte to have slightly different retention times. This phenomenon, known as the "isotope effect," can sometimes occur due to the presence of deuterium (B1214612).[9] While a small, consistent shift may be acceptable, a significant separation is problematic. If the analyte and internal standard do not co-elute completely, they may be affected differently by matrix components eluting at different times, leading to inadequate compensation for matrix effects and inaccurate results.[1]
Troubleshooting Guides
Issue 1: Significant Ion Suppression or Enhancement Observed
-
Symptoms: The peak area of this compound and the target analyte in plasma samples is significantly lower (suppression) or higher (enhancement) compared to the response in a clean solvent.
-
Possible Causes:
-
High concentration of phospholipids or other endogenous components in the prepared sample.
-
Suboptimal sample preparation method that fails to remove key interferences.
-
Co-elution of matrix components with the analyte and internal standard.[4]
-
-
Solutions:
-
Improve Sample Cleanup: Transition from a simple protein precipitation (PPT) method to a more rigorous technique like Solid Phase Extraction (SPE) or phospholipid removal plates to more effectively remove interfering components.[3]
-
Optimize Chromatography: Adjust the LC gradient, mobile phase composition, or analytical column to achieve better separation of the analyte and internal standard from the matrix interferences.[3]
-
Sample Dilution: If sensitivity allows, diluting the plasma sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.
-
Issue 2: Inconsistent Internal Standard (this compound) Response
-
Symptoms: The peak area of this compound varies significantly across different plasma samples, leading to poor precision and accuracy.
-
Possible Causes:
-
Solutions:
-
Verify Pipetting Accuracy: Ensure that all pipettes are properly calibrated and that the internal standard is accurately and consistently added to every sample.[5]
-
Evaluate Relative Matrix Effects: Perform the matrix effect experiment using at least six different lots of blank plasma to assess inter-subject variability.[5]
-
Assess Stability: Check for the degradation of this compound in the plasma matrix under the conditions of sample preparation and storage.[9]
-
Issue 3: Poor Accuracy and Precision Despite Using an Internal Standard
-
Symptoms: The calculated concentrations of quality control (QC) samples are inaccurate, and the coefficient of variation (%CV) is high.
-
Possible Causes:
-
Differential Matrix Effects: The analyte and this compound are not affected by the matrix in the same way, possibly due to slight chromatographic separation.[1]
-
Isotopic Exchange: The deuterium atoms on this compound may be exchanging with protons from the solvent, altering its mass and response.
-
Contamination of Internal Standard: The this compound stock solution may be contaminated with the unlabeled analyte, leading to an artificially high response.[10]
-
-
Solutions:
-
Ensure Co-elution: Fine-tune the chromatographic method to ensure the analyte and internal standard peaks completely overlap.[1][11] This may require adjusting the mobile phase gradient or changing the analytical column.
-
Check for Isotopic Exchange: Investigate the stability of the deuterium label under the specific pH and temperature conditions of the mobile phase and sample processing steps.
-
Assess Internal Standard Purity: Analyze a sample containing only the this compound internal standard and monitor the mass transition for the unlabeled analyte. The response for the unlabeled analyte should be negligible.[10]
-
Quantitative Data Summary
To quantitatively assess matrix effects, a post-extraction spike experiment is typically performed. The following table provides a hypothetical data summary to illustrate how matrix effects are calculated and evaluated.
| Compound | Peak Area (Neat Solution - A) | Peak Area (Post-Extraction Spike - B) | Matrix Effect (%) [B/A * 100] |
| m-Tyrosine | 1,500,000 | 1,125,000 | 75.0% (Suppression) |
| This compound | 1,600,000 | 1,200,000 | 75.0% (Suppression) |
Interpretation: In this example, both the analyte and the internal standard experience a similar degree of ion suppression (75%). This indicates that this compound is effectively compensating for the matrix effect, and the method is likely to be accurate. A significant difference in the matrix effect percentage between the analyte and the internal standard would suggest differential matrix effects and require further method optimization.[1][10]
Experimental Protocols
Protocol: Evaluation of Absolute Matrix Effect
This protocol is used to determine the extent of ion suppression or enhancement on an analyte and its internal standard.[9][10]
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Prepare a solution containing known concentrations of the analyte (m-Tyrosine) and the internal standard (this compound) in a clean solvent (e.g., the mobile phase reconstitution solvent).
-
Set 2 (Post-Extraction Spike): Process at least six different lots of blank plasma through the entire sample preparation procedure. In the final step, spike the extracted blank matrix with the same known concentrations of the analyte and internal standard as in Set 1.
-
Set 3 (Pre-Extraction Spike): Spike the blank plasma with the analyte and internal standard before the extraction procedure. This set is used to evaluate extraction recovery.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Effect:
-
Calculate the average peak area for the analyte and internal standard from Set 1 and Set 2.
-
Use the following formula to determine the matrix effect:
-
Matrix Effect (%) = (Mean Peak Area in Set 2 / Mean Peak Area in Set 1) * 100
-
-
A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[1]
-
Mandatory Visualizations
Caption: Workflow for the quantitative evaluation of matrix effects.
Caption: Troubleshooting flowchart for addressing matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. nebiolab.com [nebiolab.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Preventing deuterium-hydrogen exchange in DL-m-Tyrosine-d3
Welcome to the technical support center for DL-m-Tyrosine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing deuterium-hydrogen (D-H) exchange and to troubleshoot common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen exchange and why is it a concern for my deuterated standard?
A: Isotopic exchange, specifically deuterium-hydrogen (D-H) exchange, is a chemical process where a deuterium (B1214612) atom on your standard molecule is replaced by a hydrogen atom from the surrounding environment, such as a solvent or sample matrix.[1] This is a critical issue in applications like mass spectrometry, as it alters the mass of your internal standard. The loss of deuterium can lead to inaccurate quantification, typically causing an underestimation of the internal standard's concentration and, consequently, an overestimation of the analyte's concentration.[1] In severe cases, it can generate a "false positive" signal for the unlabeled analyte.[1][2]
Q2: Are the deuterium atoms on this compound susceptible to exchange?
A: The three deuterium atoms in this compound are located on the aromatic ring. Carbon-deuterium (C-D) bonds on an aromatic ring are generally stable and not readily exchangeable under standard analytical conditions. However, they are not entirely immune. Exchange can be catalyzed under certain conditions, typically through an electrophilic aromatic substitution mechanism.[3] Factors like exposure to strong acids or bases, or elevated temperatures, can facilitate this exchange.[3][4] It is crucial to distinguish these from protons on heteroatoms (like the -OH or -NH2 groups), which exchange very rapidly and are generally not suitable for deuterium labeling when used as an internal standard.[2]
Q3: What are the ideal storage and handling conditions for this compound?
A: Proper storage is the first line of defense against D-H exchange and chemical degradation.
-
Solid Form: The lyophilized powder should be stored at -20°C or colder in a desiccator to protect it from atmospheric moisture.[5] Before opening, the container should be allowed to equilibrate to room temperature to prevent condensation from forming inside the vial.[5]
-
Solutions: Stock solutions should be prepared in high-purity aprotic solvents.[5] They should be stored in tightly sealed, amber vials at 2-8°C for short-term use or -20°C for longer-term storage to protect from light and prevent solvent evaporation or moisture absorption.[5][6] It is best practice to handle these solutions under an inert atmosphere like nitrogen or argon.[6]
Q4: What solvents should I use to prepare solutions of this compound?
A: The choice of solvent is critical to prevent D-H exchange.
-
Recommended: High-purity aprotic solvents such as acetonitrile, methanol, or ethyl acetate (B1210297) are generally recommended for reconstituting and preparing solutions.[5]
-
To Avoid: Acidic or basic aqueous solutions should be avoided as they can catalyze the exchange of deuterium atoms.[5] While DL-m-Tyrosine has higher solubility at very low or high pH[7][8], these conditions increase the risk of isotopic exchange. If aqueous solutions are necessary for your experimental matrix, the pH should be kept as close to neutral as possible.[9]
Troubleshooting Guide
This guide addresses specific issues that may indicate D-H exchange.
Issue 1: My quantitative results are inconsistent, showing high variability (%CV).
-
Possible Cause: Deuterium-hydrogen exchange may be occurring in your sample diluent, mobile phase, or during sample preparation. This alters the analyte-to-internal standard response ratio, leading to poor precision.[9]
-
Troubleshooting Steps:
-
Evaluate Stability: Conduct an experiment to assess the stability of this compound in your specific experimental matrix (see Protocol 1 below).[9][10]
-
Control pH: Ensure the pH of your samples, diluents, and mobile phases is maintained near neutral if possible.[9]
-
Minimize Exposure Time: Prepare samples just before analysis and minimize the time they spend in the autosampler, especially if not temperature-controlled.
-
Issue 2: I am detecting a signal for unlabeled m-Tyrosine in my deuterated standard solution.
-
Possible Cause 1: Isotopic Impurity. The standard may have a small, inherent amount of the unlabeled analyte from its synthesis.
-
Troubleshooting Steps:
-
Consult the Certificate of Analysis (CoA): Review the CoA provided by the manufacturer to check the stated isotopic purity.[9]
-
Assess Contribution: Inject a high concentration of the deuterated standard alone and monitor for the unlabeled analyte's signal.[9] This can help you determine the level of impurity and decide if it's significant for your assay's sensitivity (see Protocol 2 below).
-
-
Possible Cause 2: D-H Exchange. The unlabeled signal may be the result of D-H exchange occurring during storage or solution preparation.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the standard has been stored correctly (solid at -20°C, protected from moisture).[5][6]
-
Prepare a Fresh Stock: Prepare a new stock solution from the lyophilized powder using a recommended aprotic solvent. If the issue is resolved, your old stock solution was likely compromised.[6]
-
Data Summary
Table 1: Key Factors Influencing Deuterium-Hydrogen Exchange Stability
| Factor | Condition Promoting Exchange | Recommended Condition for Stability | Rationale |
| pH | Acidic (< 5) or Basic (> 8) Conditions | Neutral pH (6-8) | D-H exchange on aromatic rings is often catalyzed by acid or base.[3][4] Minimum exchange rates are typically observed near neutral pH. |
| Solvent | Protic solvents (e.g., water, D₂O) | High-purity aprotic solvents (e.g., Acetonitrile, Methanol) | Aprotic solvents lack exchangeable protons, minimizing the risk of D-H exchange.[5] |
| Temperature | Elevated Temperatures | -20°C or below for storage; Low temperature for analysis | Chemical reactions, including D-H exchange, are accelerated at higher temperatures.[11] Low temperatures slow the reaction rate.[6] |
| Light | UV Light Exposure | Storage in amber vials or in the dark | Many organic compounds are sensitive to light and can undergo photodegradation.[6] |
| Moisture | Presence of atmospheric water | Storage in a desiccator; Equilibrate before opening | Water is a source of protons that can participate in D-H exchange.[5] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in an Experimental Matrix
-
Objective: To determine if the experimental conditions (e.g., sample diluent, mobile phase) cause D-H exchange over the duration of a typical analytical run.
-
Methodology:
-
Prepare Solutions:
-
Solution A: Prepare a sample containing your analyte and the this compound internal standard in the final experimental matrix/solvent.
-
Solution B: Prepare a sample containing only the this compound internal standard in the same matrix/solvent.[9]
-
-
Initial Analysis (t=0): Analyze both solutions immediately using your LC-MS/MS method. Record the peak areas for the analyte and the internal standard.
-
Incubation: Store aliquots of both solutions under the same conditions as your typical samples in the autosampler.
-
Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 24 hours).[9]
-
Data Analysis:
-
In Solution A, a significant change in the analyte-to-internal standard ratio over time suggests potential instability or exchange.
-
In Solution B, any increase in the signal at the mass transition of the unlabeled m-Tyrosine is a direct indicator of D-H exchange.[9]
-
-
Protocol 2: Verifying the Isotopic Purity of a this compound Solution
-
Objective: To quantify the amount of unlabeled m-Tyrosine present as an impurity in the deuterated standard.
-
Methodology:
-
Prepare High-Concentration Standard: Prepare a solution of the this compound standard in a clean, aprotic solvent at a concentration significantly higher than what is used in your assay.[9]
-
LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.
-
Monitor Transitions: Monitor the mass transitions for both the deuterated standard and the unlabeled m-Tyrosine.
-
Calculate Contribution: Calculate the peak area of the unlabeled analyte relative to the peak area of the deuterated standard. This provides an estimate of the isotopic impurity. For many bioanalytical methods, the response of the unlabeled analyte in the standard should be less than 20% of the response at the Lower Limit of Quantification (LLOQ).[2]
-
Visualizations
Caption: Troubleshooting workflow for diagnosing D-H exchange in this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. organic chemistry - The Solubility of Tyrosine - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. L-Tyrosine in Cell Culture [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Stability of tyrosine sulfate in acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing DL-m-Tyrosine-d3 Carryover in LC-MS Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the carryover of DL-m-Tyrosine-d3 in their Liquid Chromatography-Mass Spectrometry (LC-MS) systems.
Troubleshooting Guides
This section offers step-by-step guidance to identify and resolve carryover issues related to this compound.
Q1: How do I systematically identify the source of this compound carryover in my LC-MS system?
A1: Identifying the source of carryover requires a systematic approach of isolating different components of the LC-MS system. Carryover can originate from the autosampler, the column, or other parts of the system like tubing and valves.[1][2] A logical troubleshooting workflow can help pinpoint the problematic area.
Experimental Protocol: Systematic Identification of Carryover Source
Objective: To determine the primary source of this compound carryover within the LC-MS system.
Materials:
-
High-concentration this compound standard solution
-
Blank solution (e.g., mobile phase starting conditions or sample diluent)
-
LC-MS grade solvents
-
A new or thoroughly cleaned LC column of the same type
-
A zero-dead-volume union
Procedure:
-
Establish Baseline Carryover:
-
Inject the high-concentration this compound standard.
-
Immediately follow with a series of 3-5 blank injections.
-
Quantify the this compound peak area in each blank. The peak area in the first blank following the high-concentration standard represents the total system carryover.
-
-
Isolate the Autosampler:
-
Remove the analytical column from the system and replace it with a zero-dead-volume union.
-
Repeat the injection sequence: high-concentration standard followed by 3-5 blank injections.
-
Analyze the peak area in the blank injections. Any observed carryover can be attributed to the autosampler (needle, sample loop, injection valve, and associated tubing).
-
-
Evaluate the Column Contribution:
-
If significant carryover was observed in the baseline experiment (Step 1) but was minimal when the column was removed (Step 2), the column is a likely contributor.
-
To confirm, reinstall the suspect column and repeat the baseline experiment.
-
If carryover returns, replace the column with a new or rigorously cleaned one and repeat the experiment. A significant reduction in carryover with the new column confirms the original column as a primary source.
-
-
Investigate Other System Components:
-
If carryover persists even with the column removed, and after optimizing the autosampler wash, other components like transfer tubing or valves may be the source.[1] A systematic replacement of these components may be necessary.
-
Logical Workflow for Carryover Source Identification
Caption: A flowchart illustrating the systematic process to identify the source of analyte carryover.
Q2: What are the most effective strategies for reducing this compound carryover?
A2: Mitigating carryover of a polar, zwitterionic compound like this compound often requires a multi-faceted approach focusing on optimizing wash solvents, improving hardware cleaning, and adjusting chromatographic conditions.
1. Wash Solvent Optimization:
The composition of the autosampler wash solvent is critical for effectively removing residual this compound from the needle and injection port.[3] Given its polar nature, a single, strong organic solvent may not be sufficient.
-
Employ a Multi-Solvent Wash: A combination of solvents with different polarities and pH values is often most effective. Consider a sequence that includes:
-
An acidic aqueous solution (e.g., 0.1-1% formic acid in water) to protonate the carboxylic acid group.
-
A basic aqueous solution (e.g., 0.1-1% ammonium (B1175870) hydroxide (B78521) in water) to deprotonate the amino group.
-
A strong organic solvent (e.g., acetonitrile (B52724) or isopropanol) to remove non-polar residues.
-
A mixture of organic and aqueous phases (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Increase Wash Volume and Repetitions: For particularly "sticky" compounds, increasing the volume of the wash solvent and the number of wash cycles can significantly reduce carryover.[4]
Quantitative Impact of Wash Solvent Composition on Carryover
| Wash Solvent Composition | Analyte Type | Carryover Reduction (%) | Reference |
| Acetonitrile/Water Mix | Unspecified "sticky" analyte | 90% | [3] |
| 50:50 Water:Acetonitrile | Granisetron HCl (polar) | Best results compared to other ratios | [5] |
| 100% Acetonitrile (with extended pre- and post-injection wash) | Granisetron HCl (polar) | 3-fold improvement over default wash | [5] |
| Trifluoroethanol (TFE) in wash and mobile phase | Peptides and Proteins | Significant reduction | [4][6] |
2. Hardware and System Cleaning:
Residues can accumulate in various parts of the LC system.
-
Autosampler Components: The injection needle, sample loop, and rotor seal are common sources of carryover.[1] Regular cleaning and maintenance are essential. For persistent issues, consider replacing these consumable parts.
-
Column Cleaning: If the column is identified as the source, a rigorous washing procedure is necessary. This may involve flushing with a series of strong solvents. For reversed-phase columns, this could include cycling between high and low pH and high organic content.
-
System Flush: Periodically flushing the entire LC system (with the column removed) can help remove accumulated residues from tubing and fittings.
Experimental Protocol: Enhanced System and Autosampler Cleaning
Objective: To perform a thorough cleaning of the LC system to remove persistent this compound residues.
Materials:
-
LC-MS grade solvents: Isopropanol, Methanol, Acetonitrile, Water
-
Acids and bases for pH modification (e.g., Formic Acid, Ammonium Hydroxide)
-
Zero-dead-volume union
Procedure:
-
Prepare Cleaning Solvents:
-
Solvent A: 0.5% Formic Acid in 50:50 Isopropanol:Water
-
Solvent B: 0.5% Ammonium Hydroxide in 50:50 Methanol:Water
-
Solvent C: 100% Acetonitrile
-
Solvent D: LC-MS Grade Water
-
-
System Flush (Column Removed):
-
Remove the analytical column and install a zero-dead-volume union.
-
Place all solvent lines into the appropriate cleaning solvent bottles.
-
Purge the system with each solvent for at least 15-20 minutes at a moderate flow rate (e.g., 0.5 mL/min). A suggested sequence is D -> A -> D -> B -> D -> C -> D.
-
After the final water rinse, replace with your initial mobile phases and equilibrate the system.
-
-
Autosampler Deep Clean:
-
Fill wash vials with the cleaning solvents.
-
Program the autosampler to perform an extended wash sequence, cycling through the different cleaning solvents. Ensure both the inside and outside of the needle are washed.
-
Increase the wash volume and the number of repetitions significantly beyond the routine method settings.
-
-
Column Regeneration (if necessary):
-
Consult the column manufacturer's guidelines for recommended cleaning and regeneration procedures. This may involve flushing with strong organic solvents or solvents at different pH values.
-
Troubleshooting Logic for Carryover Mitigation
Caption: A decision tree outlining the steps to mitigate carryover, from wash optimization to method adjustments.
Frequently Asked Questions (FAQs)
Q3: Can the mobile phase composition contribute to this compound carryover?
A3: Yes, the mobile phase can influence carryover. If the mobile phase is not strong enough to completely elute this compound from the column during the gradient, it can lead to carryover in subsequent injections. Consider adding a high-organic wash step at the end of your gradient to ensure all analyte is eluted from the column before re-equilibration. Additionally, mobile phase additives can affect the interaction of the analyte with the stationary phase.
Q4: Are certain LC column chemistries more prone to carryover for polar compounds like this compound?
A4: Yes, the choice of column chemistry can impact carryover. For polar and zwitterionic compounds, secondary interactions with the stationary phase material (e.g., with residual silanols on silica-based columns) can lead to strong retention and subsequent carryover. Experimenting with different stationary phases, such as those with different end-capping or base materials (e.g., hybrid silica, polymeric), may help reduce these secondary interactions.
Q5: How can I prevent carryover from becoming an issue in my routine analyses of this compound?
A5: Proactive measures can help prevent carryover.
-
Method Development: During method development, thoroughly investigate and optimize the autosampler wash conditions.
-
Sequence Design: When running samples with a wide range of concentrations, consider placing blank injections after high-concentration samples to wash the system.[2] If possible, analyze samples in order of increasing concentration.
-
Regular Maintenance: Adhere to a regular preventive maintenance schedule for your LC-MS system, including cleaning and replacing consumable parts like injector seals and tubing.
-
Use High-Quality Solvents: Ensure that all mobile phases and wash solvents are of high purity (LC-MS grade) to avoid introducing contaminants that can exacerbate carryover issues.
References
- 1. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mastelf.com [mastelf.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. waters.com [waters.com]
- 6. Preventing carryover of peptides and proteins in nano LC-MS separations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of DL-m-Tyrosine-d3 by Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-m-Tyrosine-d3 in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass of the protonated molecule of this compound?
A1: The molecular weight of DL-m-Tyrosine is approximately 181.19 g/mol . This compound has three deuterium (B1214612) atoms replacing three hydrogen atoms. The specific this compound isotope (CAS 73036-42-7) has a molecular weight of approximately 184.21 g/mol , with one deuterium on the alpha-carbon and two on the phenyl ring.[1] Therefore, the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is approximately 185.22.
Q2: What are the major predicted fragmentation patterns for this compound in positive ion ESI-MS/MS?
A2: The fragmentation of this compound is predicted to follow similar pathways to unlabeled tyrosine.[2][3] The primary fragmentations involve the loss of the carboxyl group (-COOH), the amino group (-NH3), and subsequent neutral losses. Based on the known fragmentation of tyrosine and the specific deuteration pattern of this compound, the following key fragments are expected:
-
Loss of NDH2 (-17 Da): A neutral loss of ammonia. Due to the deuterium on the alpha-carbon, the amino group is likely to be lost as NDH2, resulting in a fragment ion at m/z 168.2 .
-
Loss of COOH (-45 Da): The loss of the carboxylic acid group is a common fragmentation for amino acids. This would result in a fragment ion at m/z 140.2 .
-
Loss of COOH and NDH2 (-62 Da): Successive losses of the carboxyl and amino groups would lead to a fragment ion at m/z 123.2 .
Q3: Where can I find the structural information for this compound?
A3: The chemical structure for this compound (CAS 73036-42-7) can be found in chemical supplier databases and public chemical databases such as PubChem.[4] The canonical SMILES for this specific isotopologue is OC(C(N)([2H])CC1=C([2H])C=C(C=C1[2H])O)=O, indicating the positions of the three deuterium atoms.[1]
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometric analysis of this compound.
Issue 1: Inaccurate Mass Measurement for Precursor or Fragment Ions
-
Question: The observed m/z values for my precursor or fragment ions deviate significantly from the expected values. What could be the cause?
-
Answer:
-
Instrument Calibration: Ensure your mass spectrometer is properly calibrated across the mass range of interest. Regular calibration is crucial for accurate mass measurements.
-
Sample Purity: Verify the isotopic and chemical purity of your this compound standard. Impurities can lead to unexpected peaks and mass shifts.
-
Adduct Formation: Besides protonation, other adducts (e.g., [M+Na]⁺, [M+K]⁺) can form, leading to higher m/z values. Check for the presence of these common adducts.
-
Issue 2: Poor Signal Intensity or No Signal
-
Question: I am observing a very weak signal or no signal at all for this compound. What should I check?
-
Answer:
-
Sample Preparation: Ensure proper dissolution of the standard in a suitable solvent. Inappropriate solvent choice can lead to poor ionization efficiency.
-
Ionization Source Parameters: Optimize the electrospray ionization (ESI) source parameters, including spray voltage, capillary temperature, and gas flows, to maximize the signal for your analyte.
-
Chromatographic Conditions: If using LC-MS, ensure that the chromatographic conditions are suitable for retaining and eluting this compound. Poor peak shape can lead to a reduced signal-to-noise ratio.
-
Issue 3: Unexpected Peaks in the Mass Spectrum
-
Question: I am seeing unexpected peaks in my mass spectrum that do not correspond to the predicted fragments of this compound. What could be their origin?
-
Answer:
-
Contamination: Contaminants from solvents, vials, or the LC system can introduce interfering peaks. Running a blank analysis can help identify these contaminants.
-
In-source Fragmentation: Fragmentation can sometimes occur in the ionization source, especially at higher source temperatures or voltages. This can lead to the appearance of fragment ions in the MS1 spectrum.
-
Isotopic Exchange: Although the deuterium labels in this compound are generally stable, hydrogen-deuterium exchange can occur under certain conditions (e.g., extreme pH), leading to the presence of species with fewer deuterium atoms.
-
Data Presentation
Table 1: Predicted m/z Values for Major Ions of this compound in Positive Ion ESI-MS/MS
| Ion Description | Neutral Loss | Predicted m/z |
| Protonated Molecule [M+H]⁺ | - | 185.2 |
| Loss of Ammonia [M+H-NDH2]⁺ | -NDH2 (-17 Da) | 168.2 |
| Loss of Carboxyl [M+H-COOH]⁺ | -COOH (-45 Da) | 140.2 |
| Loss of Carboxyl & Ammonia [M+H-COOH-NDH2]⁺ | -COOH, -NDH2 (-62 Da) | 123.2 |
Experimental Protocols
Protocol: General Procedure for ESI-MS/MS Analysis of this compound
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution to the desired concentration (e.g., 1-10 µg/mL) with the same solvent.
-
-
Instrumentation:
-
Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the instrument in positive ion mode.
-
-
Infusion Analysis (for fragmentation pattern determination):
-
Infuse the working solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire full scan MS spectra to identify the protonated molecule [M+H]⁺ at m/z 185.2.
-
Perform product ion scans (MS/MS) on the precursor ion at m/z 185.2 using a range of collision energies to observe the fragmentation pattern.
-
-
LC-MS/MS Analysis (for quantitative studies):
-
Use a suitable reversed-phase or HILIC column for chromatographic separation.
-
Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Set up a multiple reaction monitoring (MRM) method to monitor the transitions from the precursor ion (m/z 185.2) to the desired product ions (e.g., m/z 168.2, 140.2, 123.2).
-
Mandatory Visualization
Caption: Predicted fragmentation pathway of protonated this compound.
Caption: A logical workflow for troubleshooting common mass spectrometry issues.
References
Storage and handling conditions to ensure DL-m-Tyrosine-d3 stability
This technical support center provides guidance on the proper storage and handling of DL-m-Tyrosine-d3 to ensure its stability and integrity for research applications.
Frequently Asked Questions (FAQs)
Q1: How should I store unopened this compound powder?
A1: Unopened this compound powder should be stored at room temperature in a dry place, protected from light.[1][2][3] Some suppliers may recommend refrigerated or frozen storage for long-term stability, similar to other amino acid derivatives.[4] Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific storage recommendations.
Q2: What are the recommended storage conditions for this compound once it is in solution?
A2: Once dissolved, it is recommended to store solutions of this compound at -20°C or -80°C. For instance, similar compounds in solution are stable for up to one month at -20°C and up to six months at -80°C.[5] Aliquoting the solution into single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: Is this compound sensitive to light?
A3: Yes, it is recommended to protect this compound from light.[1][2] Both the solid powder and solutions should be stored in amber vials or containers wrapped in foil to prevent photodegradation.
Q4: What solvents can be used to dissolve this compound?
A4: DL-m-Tyrosine and its deuterated analogs are soluble in aqueous solutions. For a related compound, L-Tyrosine-d3, a 1 M HCl solution was used to achieve a concentration of 12.5 mg/mL with the aid of ultrasonication.[6] Solubility in aqueous buffers may vary depending on the pH.
Q5: How is this compound typically shipped?
A5: this compound is generally shipped at room temperature.[7][8][9] The stability of the compound in its solid form allows for short-term transport under these conditions without compromising its quality.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Review storage conditions. Ensure the compound is stored at the correct temperature, protected from light, and in a dry environment. If in solution, check the age of the solution and the number of freeze-thaw cycles. |
| Inaccurate concentration of the prepared solution. | Re-prepare the solution, ensuring the compound is fully dissolved. Use sonication if necessary. Verify the calibration of weighing and liquid handling equipment. | |
| Difficulty dissolving the compound | Low solubility in the chosen solvent. | Try a different solvent system. For aqueous solutions, adjusting the pH can improve solubility. As an example, for a similar compound, 1M HCl was used to aid dissolution.[6] Gentle warming and sonication can also be effective. |
| Visible changes in the powder (e.g., discoloration) | Potential degradation or contamination. | Do not use the compound. Contact the supplier for a replacement and provide details of the observed changes and storage conditions. |
Stability and Storage Data Summary
The following table summarizes the recommended storage conditions for this compound and related compounds.
| Compound Form | Storage Temperature | Duration | Additional Notes |
| Solid Powder | Room Temperature | Not specified, refer to CoA | Protect from light and moisture.[1][2][3] |
| -20°C | 3 years (for 3-Nitro-L-tyrosine-d3) | For long-term storage.[4] | |
| 4°C | 2 years (for 3-Nitro-L-tyrosine-d3) | For intermediate-term storage.[4] | |
| In Solution | -20°C | 1 month | Avoid repeated freeze-thaw cycles.[5] |
| -80°C | 6 months | Recommended for long-term storage of solutions.[5] |
Experimental Protocols
Protocol: Assessing the Stability of a this compound Solution
This protocol outlines a method to assess the stability of a this compound solution under typical laboratory storage conditions.
1. Materials:
- This compound
- High-purity solvent (e.g., HPLC-grade water or appropriate buffer)
- HPLC or LC-MS system
- Calibrated analytical balance and volumetric flasks
- Amber vials
2. Procedure:
- Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
- Immediately after preparation (Time 0), analyze an aliquot of the solution by HPLC or LC-MS to determine the initial purity and peak area.
- Divide the remaining stock solution into multiple aliquots in amber vials.
- Store the aliquots under different conditions to be tested (e.g., 4°C, -20°C, and room temperature).
- At specified time points (e.g., 1 week, 2 weeks, 1 month, 3 months), retrieve one aliquot from each storage condition.
- Allow the aliquot to come to room temperature before analysis.
- Analyze the aliquot by HPLC or LC-MS using the same method as for the Time 0 sample.
- Compare the peak area and purity of the stored samples to the Time 0 sample to determine the extent of degradation.
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
- Plot the percentage remaining versus time for each storage condition to visualize the degradation kinetics.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: General metabolic degradation pathway of tyrosine.
References
- 1. L-Tyrosine (ring-3,5-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-449-1 [isotope.com]
- 2. L-Tyrosine (ring-3,5-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-449-5 [isotope.com]
- 3. L-Tyrosine (3,3-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-2317-0.5 [isotope.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Minimizing Ion Suppression for DL-m-Tyrosine-d3 in Biological Samples
Welcome to the technical support center for the analysis of DL-m-Tyrosine-d3 in biological samples. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize ion suppression in their liquid chromatography-mass spectrometry (LC-MS/MS) assays.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect that occurs during LC-MS/MS analysis where the ionization efficiency of a target analyte, in this case, this compound, is reduced by co-eluting components from the biological sample matrix (e.g., plasma, urine, tissue homogenates).[1][2] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and reproducibility of your quantitative results.[3] Given that biological matrices are complex and contain numerous endogenous compounds like salts, lipids, and proteins, ion suppression is a significant challenge.[1][4]
Q2: What are the primary causes of ion suppression when analyzing biological samples?
A2: The most common causes of ion suppression in the analysis of compounds like this compound from biological matrices include:
-
High concentrations of salts and phospholipids (B1166683): These components are notorious for causing ion suppression in electrospray ionization (ESI).[1][5]
-
Co-elution with endogenous metabolites: Other small molecules in the sample can compete with this compound for ionization.[2]
-
Insufficient sample cleanup: Inadequate removal of matrix components is a primary contributor to ion suppression.[6]
-
Mobile phase composition: Certain mobile phase additives can impact ionization efficiency.[6]
Q3: How can I detect and evaluate the extent of ion suppression in my this compound assay?
A3: A widely used and effective method is the post-column infusion experiment . This technique helps identify regions in your chromatogram where ion suppression occurs. It involves infusing a constant flow of a this compound solution into the LC eluent after the analytical column but before the mass spectrometer. After establishing a stable baseline signal, a blank, extracted matrix sample is injected. Any significant drop in the baseline signal indicates the retention times at which matrix components are causing ion suppression.[7]
Q4: My this compound internal standard is not perfectly co-eluting with the non-deuterated analyte. Is this a significant issue?
A4: Yes, this can be a major problem. For a deuterated internal standard to accurately compensate for ion suppression, it must co-elute perfectly with the analyte.[8] Even minor differences in retention time can expose the analyte and the internal standard to varying matrix effects, leading to differential ion suppression and compromising the accuracy of your quantification.[7]
Q5: What are the most effective strategies to minimize ion suppression for this compound?
A5: The most effective strategies involve a combination of:
-
Robust Sample Preparation: Techniques like Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simpler methods like protein precipitation.[2][9]
-
Chromatographic Optimization: Adjusting the analytical column, mobile phase, and gradient conditions can help separate this compound from co-eluting interferences.[2]
-
Use of a Stable Isotope-Labeled Internal Standard: A well-chosen internal standard, like a 13C-labeled m-Tyrosine, that co-elutes with the analyte is crucial for accurate correction of matrix effects.[10][11]
-
Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Solutions |
| Low signal intensity or poor sensitivity for this compound. | Significant ion suppression from the biological matrix. | 1. Improve Sample Preparation: Switch from protein precipitation to a more rigorous method like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[9] 2. Optimize Chromatography: Modify the LC gradient to better resolve this compound from early-eluting salts and late-eluting phospholipids.[2] 3. Check for Co-elution of Suppressing Agents: Perform a post-column infusion experiment to identify suppression zones and adjust chromatography accordingly.[7] |
| Inconsistent and irreproducible results for quality control (QC) samples. | Sample-to-sample variability in the matrix composition leading to differential ion suppression.[10] | 1. Implement a Robust Sample Preparation Method: A thorough cleanup using SPE or LLE will minimize variability in matrix effects.[2] 2. Employ Matrix-Matched Calibrators and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your unknown samples to compensate for consistent matrix effects.[2] 3. Utilize a Co-eluting Stable Isotope-Labeled Internal Standard: This is highly effective in correcting for variability in ion suppression between different samples.[10] |
| Peak tailing or fronting for this compound. | Interaction with residual matrix components on the analytical column or inappropriate mobile phase conditions. | 1. Optimize Mobile Phase: Adjust the pH or organic solvent composition of the mobile phase. 2. Improve Sample Cleanup: More effective removal of phospholipids and proteins can prevent column contamination.[5] 3. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.[1] |
| Internal standard (this compound) does not adequately correct for signal variability. | Chromatographic separation between the analyte and the deuterated internal standard. | 1. Optimize Chromatography: Adjust mobile phase composition, gradient, and column temperature to ensure complete co-elution.[8] 2. Consider a Different Internal Standard: If co-elution cannot be achieved, a 13C- or 15N-labeled internal standard might exhibit less chromatographic shift. |
Quantitative Data Summary
The following tables provide example data on the effectiveness of different sample preparation techniques in reducing ion suppression. Note: This is representative data for illustrative purposes, as specific quantitative data for this compound was not available in the initial search.
Table 1: Comparison of Sample Preparation Methods on Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 95 ± 5 | 65 ± 10 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 85 ± 7 | 88 ± 5 |
| Solid Phase Extraction (Mixed-Mode Cation Exchange) | 92 ± 4 | 97 ± 3 |
Matrix Effect (%) is calculated as: (Peak area in matrix / Peak area in neat solution) x 100. A value below 100% indicates ion suppression.
Table 2: Effect of Chromatographic Conditions on Signal-to-Noise Ratio
| Chromatographic Column | Mobile Phase Modifier | Gradient Length (min) | Signal-to-Noise Ratio |
| C18 | 0.1% Formic Acid | 5 | 150 |
| C18 | 0.1% Formic Acid | 15 | 350 |
| HILIC | 5 mM Ammonium (B1175870) Formate | 10 | 280 |
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is a general guideline for SPE cleanup of biological fluids like plasma or serum for amino acid analysis.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Loading: Pre-treat the sample (e.g., 100 µL of plasma) by diluting with 400 µL of 0.1% formic acid in water. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove neutral and acidic interferences.
-
Elution: Elute this compound and other amino acids with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
-
Prepare Solutions:
-
A solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in mobile phase).
-
A blank biological matrix sample (e.g., plasma) that has been extracted using your current sample preparation method.
-
-
System Setup:
-
Set up the LC-MS/MS system with your analytical column and mobile phase conditions.
-
Using a T-connector, infuse the this compound solution post-column into the mobile phase flow at a low flow rate (e.g., 10 µL/min).
-
-
Execution:
-
Begin the infusion and allow the mass spectrometer signal for this compound to stabilize, establishing a baseline.
-
Inject the extracted blank matrix sample onto the LC column.
-
-
Analysis:
-
Monitor the baseline signal for this compound throughout the chromatographic run.
-
A dip in the baseline indicates a region of ion suppression. The retention time of this dip corresponds to the elution of interfering components from the matrix.
-
Visualizations
Caption: A logical workflow for troubleshooting ion suppression issues.
Caption: Overview of common sample preparation techniques.
References
- 1. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
Dealing with co-eluting interferences with DL-m-Tyrosine-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-eluting interferences during the analysis of DL-m-Tyrosine-d3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a stable isotope-labeled form of m-Tyrosine, a non-proteinogenic amino acid. The deuterium (B1214612) atoms (d3) make it heavier than the endogenous (unlabeled) m-Tyrosine. It is commonly used as an internal standard in quantitative mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the accurate measurement of m-Tyrosine in biological samples.
Q2: Why is co-elution a concern when using this compound?
A2: In LC-MS/MS analysis, for the internal standard to accurately compensate for variations in sample preparation and instrument response, it must co-elute with the analyte of interest (m-Tyrosine). If the analyte and the internal standard separate chromatographically, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components, leading to inaccurate quantification.[1] While deuterated standards are designed to have very similar chemical properties to their unlabeled counterparts, a slight chromatographic shift, known as the "isotope effect," can sometimes occur.[2]
Q3: What are the most common co-eluting interferences for this compound?
A3: The most significant co-eluting interferences for m-Tyrosine are its structural isomers, o-Tyrosine and p-Tyrosine. These isomers have the same mass and similar chemical properties, making them challenging to separate chromatographically. Other potential interferences include isobaric metabolites, which are different compounds with the same nominal mass as m-Tyrosine.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Splitting for this compound
Symptom: The chromatographic peak for this compound is broad, tailing, fronting, or appears as a split peak.
Possible Causes and Solutions:
| Cause | Solution |
| Column Overload | Dilute the sample and re-inject. If the peak shape improves, the initial sample concentration was too high for the column's capacity. |
| Inappropriate Sample Solvent | The solvent used to dissolve the sample may be too strong, causing the analyte to spread on the column. Reconstitute the sample in the initial mobile phase or a weaker solvent. |
| Column Contamination | The column inlet frit or the stationary phase may be contaminated with strongly retained matrix components. Implement a guard column and/or a more rigorous sample preparation method like Solid Phase Extraction (SPE). |
| Physical Column Issues | A void at the head of the column or channeling in the packed bed can cause peak splitting. If this is suspected, replacing the column is the most effective solution. |
| Co-elution with an Interfering Substance | If only the this compound peak is affected, it may be co-eluting with an interference. Proceed to the troubleshooting guide for co-eluting peaks. |
Issue 2: Co-eluting Peaks of this compound and an Unknown Interference
Symptom: A single, distorted peak or a shouldered peak is observed at the retention time of this compound, indicating the presence of a co-eluting compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for resolving co-eluting interferences with this compound.
Quantitative Data Summary
The following table provides essential mass spectrometry parameters for the analysis of m-Tyrosine and its deuterated internal standard. Please note that the MRM transitions for this compound are estimated based on the known fragmentation of tyrosine, which typically involves the neutral loss of the carboxyl group (-46 Da) and the subsequent loss of the amine group. It is crucial to optimize these parameters on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| m-Tyrosine | 182.1 | 136.1 | Loss of HCOOH (formic acid) |
| This compound | 185.1 | 139.1 | Estimated; corresponds to the loss of HCOOH |
| This compound | 185.1 | 122.1 | Estimated; corresponds to the loss of HCOOH and NH3 |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Separation of Tyrosine Isomers
This protocol provides a starting point for developing a robust LC-MS/MS method for the separation of m-Tyrosine from its co-eluting isomers, o-Tyrosine and p-Tyrosine.
1. Sample Preparation (Human Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold methanol (B129727) containing this compound at the desired concentration.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography Parameters:
-
Column: Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 2.7 µm). The phenyl chemistry offers alternative selectivity for aromatic compounds compared to standard C18 columns.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-50% B
-
10-12 min: 50-95% B
-
12-14 min: 95% B
-
14.1-16 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): See the Quantitative Data Summary table for transitions. Dwell times should be optimized for the number of concurrent MRMs.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for your specific instrument.
Protocol 2: Investigating In-Source Fragmentation
In-source fragmentation can lead to the formation of product ions in the ion source, which can complicate quantification. This protocol helps to assess if this compound is susceptible to this phenomenon.
Workflow for Investigating In-Source Fragmentation:
Caption: Workflow to investigate potential in-source fragmentation of this compound.
Methodology:
-
Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infuse the solution directly into the mass spectrometer using a syringe pump.
-
Set the mass spectrometer to acquire a full scan spectrum in positive ion mode.
-
Begin with a low source fragmentation or cone voltage.
-
Gradually increase the fragmentation voltage in steps and observe the mass spectrum.
-
If product ions (e.g., m/z 139.1) appear and their intensity increases relative to the precursor ion (m/z 185.1) as the voltage is raised, this indicates in-source fragmentation is occurring.
-
If significant fragmentation is observed at the source settings used for your LC-MS/MS method, consider reducing the source energy to minimize this effect.
References
Enhancing sensitivity for DL-m-Tyrosine-d3 detection in complex matrices
Welcome to the technical support center for the analysis of DL-m-Tyrosine-d3. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing detection sensitivity and overcoming common challenges in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when quantifying this compound in complex biological matrices like plasma?
A1: The primary challenge is the "matrix effect," where co-eluting endogenous components from the sample matrix interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification.[1][2] Common interfering substances in plasma include phospholipids, salts, and other small molecules.
Q2: Why is a deuterated internal standard like this compound used, and can it completely eliminate matrix effects?
A2: A deuterated internal standard is ideal because it is chemically almost identical to the analyte of interest, causing it to co-elute during chromatography and experience similar matrix effects. This allows for accurate correction of signal variability. While highly effective, a deuterated internal standard may not completely eliminate matrix effects, especially if there are slight chromatographic separations between the analyte and the internal standard, leading to differential matrix effects.
Q3: What are the expected precursor and product ions for this compound in positive ion mode mass spectrometry?
A3: For this compound, the protonated molecule [M+H]⁺ will have a mass-to-charge ratio (m/z) of approximately 185.1. A common fragmentation pathway for tyrosine and its analogues is the neutral loss of the carboxyl group (HCOOH), which has a mass of 46 Da.[3] Therefore, a primary product ion for this compound would be expected at approximately m/z 139.1. Another potential, though less common, fragmentation is the loss of the amino group.
Q4: Is the deuterium (B1214612) label on the aromatic ring of this compound stable during sample preparation and LC-MS/MS analysis?
A4: Deuterium atoms on an aromatic ring are generally stable under typical reversed-phase LC-MS/MS conditions, particularly with electrospray ionization (ESI). However, some hydrogen-deuterium exchange has been observed with atmospheric pressure chemical ionization (APCI), and this can be influenced by factors like the solvent composition and ion source temperature.[1][2] It is crucial to use a stable isotope-labeled internal standard where the deuterium atoms are placed on chemically stable positions of the molecule.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
Low Signal Intensity or Poor Sensitivity
| Potential Cause | Recommended Solution |
| Significant Matrix Effects | Optimize sample preparation to remove interferences. Consider solid-phase extraction (SPE) for cleaner samples. Diluting the sample can also mitigate matrix effects, but may compromise the limit of detection. |
| Suboptimal Ionization | Optimize mass spectrometer source parameters, such as spray voltage, gas flows, and temperature. Ensure the mobile phase pH is conducive to efficient ionization of this compound. |
| Inefficient Analyte Extraction | Evaluate different protein precipitation solvents (e.g., acetonitrile (B52724) vs. methanol) and their ratios to the sample volume. Ensure thorough vortexing and appropriate centrifugation conditions. |
| Analyte Degradation | Investigate the stability of this compound under the employed sample preparation and storage conditions. Minimize freeze-thaw cycles and keep samples at appropriate temperatures. |
High Variability in Results
| Potential Cause | Recommended Solution |
| Inconsistent Sample Preparation | Automate sample preparation steps where possible to improve reproducibility. Ensure precise and consistent pipetting of all solutions, including the internal standard. |
| Chromatographic Issues | Check for column degradation, inconsistent mobile phase composition, or fluctuations in column temperature. Use a column oven for stable temperature control. |
| Matrix Effects Varying Between Samples | Use a stable isotope-labeled internal standard (like this compound itself if quantifying the non-deuterated form) to compensate for sample-to-sample variations in matrix effects. |
Peak Shape Issues (Tailing, Broadening, or Splitting)
| Potential Cause | Recommended Solution |
| Poor Chromatography | Optimize the mobile phase gradient and flow rate. Ensure the sample is dissolved in a solvent compatible with the initial mobile phase to prevent peak distortion. |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Secondary Interactions | Use a column with end-capping or consider adding a small amount of a competing agent to the mobile phase to block active sites on the stationary phase. |
| Isomer Separation | DL-m-Tyrosine is a racemic mixture. Depending on the chromatographic conditions (especially with chiral columns or additives), partial or complete separation of the D and L enantiomers could occur, leading to peak splitting or broadening. If enantiomeric separation is not desired, adjust the chromatography to ensure co-elution. |
Experimental Protocols
Plasma Sample Preparation: Protein Precipitation
This is a common and straightforward method for removing the bulk of proteins from plasma samples.
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Ice-cold acetonitrile or methanol
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio is common).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B (e.g., 2-5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound (Internal Standard): Precursor ion (Q1): m/z 185.1; Product ion (Q2): m/z 139.1.
-
m-Tyrosine (Analyte): Precursor ion (Q1): m/z 182.1; Product ion (Q2): m/z 136.1.
-
-
Source Parameters: These should be optimized for the specific instrument but typical starting points include:
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150°C.
-
Desolvation Temperature: 350 - 450°C.
-
Gas Flows: Optimize nebulizer and drying gases according to the manufacturer's recommendations.
-
Quantitative Data Summary
The following tables provide an overview of expected performance metrics for amino acid analysis using protein precipitation methods. Specific values for this compound may vary depending on the exact experimental conditions and the laboratory.
Table 1: Recovery of Amino Acids from Plasma using Protein Precipitation
| Precipitating Agent | Analyte | Recovery (%) |
| Acetonitrile (3:1 ratio) | General Amino Acids | 85 - 105% |
| Methanol (3:1 ratio) | General Amino Acids | 80 - 100% |
Data is generalized from typical amino acid analysis literature. Recovery is dependent on the specific amino acid and the matrix.
Table 2: Typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for Tyrosine Analogs in Plasma
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Tyrosine Analogs | 0.03 - 0.5 | 0.1 - 1.0 |
Values are based on published data for similar tyrosine derivatives and may vary based on instrument sensitivity and method optimization.[5][6]
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Item - Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry - University of Tasmania - Figshare [figshare.utas.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Tyrosine Analysis: DL-m-Tyrosine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of tyrosine, with a focus on the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing DL-m-Tyrosine-d3 as an internal standard against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The use of a stable isotope-labeled internal standard like this compound in LC-MS/MS offers significant advantages in terms of accuracy and precision by correcting for matrix effects and variability during sample processing and analysis.[1] This guide presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate method for their specific needs.
Performance Comparison: LC-MS/MS with this compound vs. HPLC-UV
The choice between LC-MS/MS with a deuterated internal standard and HPLC-UV for tyrosine quantification depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, and throughput. While HPLC-UV is a robust and cost-effective technique, LC-MS/MS coupled with isotope dilution offers superior performance in complex biological matrices.
| Validation Parameter | LC-MS/MS with this compound (Typical Performance) | HPLC-UV (Typical Performance) |
| Limit of Detection (LOD) | 0.030 ng/mL[2] | 4 µM (approximately 0.7 µg/mL)[3] |
| Limit of Quantification (LOQ) | 0.100 ng/mL[2] | 13 µM (approximately 2.4 µg/mL)[3] |
| **Linearity (R²) ** | >0.995[4] | 0.997 - 0.999[5] |
| Accuracy (% Recovery) | 95 - 105%[2] | 98.91 - 100.77%[6] |
| Precision (%RSD) | <10%[2] | <5%[3] |
| Specificity | High (based on mass-to-charge ratio) | Moderate (risk of co-eluting interferences) |
| Throughput | High | Moderate |
Experimental Protocols
Method 1: LC-MS/MS with this compound Internal Standard
This method provides high sensitivity and specificity for the quantification of tyrosine in biological samples, such as plasma.
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of a working solution of this compound (internal standard).
-
Add 200 µL of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex the mixture for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions:
-
LC System: Agilent 1100 HPLC system or equivalent.[7]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[8]
-
Mobile Phase A: 0.1% formic acid in water.[8]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[8]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is then increased to elute the analyte.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]
-
Detection: Multiple Reaction Monitoring (MRM).
Method 2: HPLC-UV
This method is a cost-effective alternative for the quantification of tyrosine, suitable for samples with relatively higher concentrations of the analyte.
Sample Preparation:
-
To 100 µL of plasma sample, add 100 µL of 10% trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex the mixture for 30 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject the filtered supernatant into the HPLC system.
HPLC-UV Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 225 nm.[6]
-
Injection Volume: 20 µL.
Visualizing the Workflow and Logic
To better illustrate the processes, the following diagrams outline the experimental workflow for the LC-MS/MS method and the logical relationship for choosing an analytical method.
Caption: Experimental workflow for tyrosine analysis using LC-MS/MS with an internal standard.
Caption: Decision tree for selecting an analytical method for tyrosine quantification.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization and validation of a bioanalytical HPLC-UV technique for simultaneous determination of underivatized phenylalanine and tyrosine in the blood for phenylketonuria diagnosis and monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gsconlinepress.com [gsconlinepress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Selecting an Internal Standard for Tyrosine Quantification: DL-m-Tyrosine-d3 vs. 13C-Tyrosine
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of tyrosine in biological matrices is critical for a wide range of research areas, from metabolic studies to clinical diagnostics. In mass spectrometry-based quantification, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving reliable and reproducible results.[1] An ideal SIL-IS co-elutes with the analyte, experiences identical ionization and matrix effects, and thus provides a robust means of correcting for variations during sample preparation and analysis.[1][2] This guide provides a detailed comparison of two types of internal standards for tyrosine quantification: DL-m-Tyrosine-d3 and 13C-labeled tyrosine.
Core Principles of Internal Standardization
The fundamental principle of using a SIL-IS is that it behaves chemically and physically almost identically to the analyte of interest.[2] By adding a known amount of the SIL-IS to a sample at the beginning of the workflow, any loss of analyte during sample processing or fluctuations in instrument response can be normalized using the signal of the SIL-IS.[1] The choice between different isotopic labels, primarily deuterium (B1214612) (²H or D) and carbon-13 (¹³C), can significantly impact the accuracy and reliability of the quantification.
Comparison of this compound and 13C-Tyrosine
The primary distinctions between this compound and 13C-tyrosine as internal standards lie in the potential for isotopic effects, metabolic stability, and chromatographic co-elution.
This compound:
-
Deuterium Labeling: This standard has three deuterium atoms replacing hydrogen atoms on the meta-position of the tyrosine ring. Deuterium-labeled standards are often more cost-effective to synthesize than their ¹³C counterparts.[1]
-
Isotope Effect: A significant concern with deuterium-labeled standards is the "isotope effect." The greater mass of deuterium compared to hydrogen can lead to a slight difference in the strength of the carbon-deuterium bond versus the carbon-hydrogen bond. This can result in a small but measurable difference in chromatographic retention time between the deuterated standard and the native analyte.[1] If the internal standard and analyte do not perfectly co-elute, they may experience different levels of ion suppression or enhancement from the sample matrix, potentially compromising the accuracy of quantification.[1]
-
Metabolic Considerations: The use of a meta-isomer of tyrosine (m-tyrosine) introduces a potential confounding factor. Studies have shown that free m-tyrosine can be incorporated into cellular proteins and may even be produced endogenously at low levels.[3] This raises the possibility of the this compound internal standard being metabolized or incorporated into biological pathways, which could affect its concentration and lead to inaccurate quantification of the target analyte, L-tyrosine.
13C-Tyrosine:
-
Carbon-13 Labeling: In 13C-tyrosine, one or more ¹²C atoms are replaced with the heavier ¹³C isotope. Common variants include those with six or nine ¹³C atoms (¹³C₆ or ¹³C₉) and sometimes also include ¹⁵N labeling (e.g., ¹³C₉,¹⁵N).[4][5]
-
Minimal Isotope Effect: The relative mass difference between ¹³C and ¹²C is much smaller than that between deuterium and hydrogen. Consequently, the isotope effect is negligible, and ¹³C-labeled standards typically co-elute perfectly with the unlabeled analyte.[1] This ensures that both the analyte and the internal standard are subjected to the exact same matrix effects, leading to higher accuracy.[1]
-
Isotopic Stability: The ¹³C label is integrated into the carbon backbone of the molecule, making it exceptionally stable and not susceptible to back-exchange with unlabeled atoms under typical analytical conditions.[1]
-
Chemical Identity: As the ¹³C-labeled tyrosine is chemically identical to the endogenous L-tyrosine, it is the ideal internal standard, perfectly mimicking the behavior of the analyte throughout the analytical process.[2]
Quantitative Data Comparison
Table 1: Performance Data for Tyrosine Quantification using a Deuterated Internal Standard (representative)
| Parameter | Performance |
| Linearity (r²) | >0.99 |
| Intra-assay Precision (%CV) | <10% |
| Inter-assay Precision (%CV) | <15% |
| Accuracy (% Bias) | Within ±15% |
| Limit of Quantification (LOQ) | Dependent on specific assay conditions |
Data synthesized from a study on the analysis of amino acids in dried blood spots using L-Tyrosine-d4.[1]
Table 2: Performance Data for Tyrosine Quantification using a ¹³C-Labeled Internal Standard (representative)
| Parameter | Performance |
| Linearity (r²) | >0.995 |
| Intra-assay Precision (%CV) | <5% |
| Inter-assay Precision (%CV) | <10% |
| Accuracy (% Bias) | Within ±10% |
| Limit of Quantification (LOQ) | Dependent on specific assay conditions |
Data synthesized from a comprehensive analysis of 45 amino acids in plasma using L-Tyrosine-¹³C₉,¹⁵N.[1][6]
Generally, methods employing ¹³C-labeled internal standards demonstrate superior precision and accuracy due to the mitigation of isotopic effects.
Experimental Protocols
Below are representative experimental protocols for the quantification of tyrosine in biological samples using either a deuterated or a ¹³C-labeled internal standard.
Protocol 1: Tyrosine Quantification in Dried Blood Spots using a Deuterated Internal Standard (L-Tyrosine-d4)
This protocol is adapted from a study analyzing amino acids in dried blood spots.[1]
1. Sample Preparation:
- A 5.5 mm punch of a dried blood spot is mixed with 100 µL of an internal standard solution containing L-Tyrosine-d4.
- 400 µL of methanol (B129727) is added, and the mixture is sonicated for 15 minutes.
- The supernatant is transferred and evaporated to dryness under a stream of nitrogen.
2. Derivatization:
- The residue is butylated with 100 µL of 5.5% acetyl chloride in n-butanol at 60°C for 15 minutes.
- The butanol layer is evaporated, and the residue is reconstituted in 500 µL of acetonitrile (B52724).
3. LC-MS/MS Analysis:
- LC Column: Symmetry C18 column (3.9 x 150 mm, 5 µm).[1]
- Mobile Phase: 75% acetonitrile with 0.4% formic acid.[1]
- Flow Rate: 1 mL/min.[1]
- Mass Spectrometry: Triple quadrupole mass spectrometer in positive electrospray ionization mode.[1]
- MRM Transition (Tyrosine): m/z 238.2 → 136.2.[1]
- MRM Transition (L-Tyrosine-d4): m/z 242.2 → 140.2 (calculated).
Protocol 2: Tyrosine Quantification in Plasma using a ¹³C-Labeled Internal Standard (L-Tyrosine-¹³C₉,¹⁵N)
This protocol is based on a direct analysis method for amino acids in plasma.[1][7]
1. Sample Preparation:
- To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.
- Vortex and centrifuge the sample.
- Take 50 µL of the supernatant and mix with 450 µL of an internal standard solution containing L-Tyrosine-¹³C₉,¹⁵N in the initial mobile phase.
2. LC-MS/MS Analysis:
- LC Column: A polar-modified column suitable for retaining polar analytes (e.g., a HILIC or mixed-mode column).[1]
- Mobile Phase A: Aqueous buffer with formic acid and ammonium (B1175870) formate.[1]
- Mobile Phase B: Acetonitrile with formic acid and ammonium formate.[1]
- A gradient elution is typically used.
- Mass Spectrometry: Triple quadrupole mass spectrometer in positive electrospray ionization mode.[1]
- MRM Transition (Tyrosine): m/z 182.1 → 136.1.[1]
- MRM Transition (L-Tyrosine-¹³C₉,¹⁵N): m/z 191.1 → 145.1 (calculated).[1]
Visualizations
Caption: A generalized experimental workflow for the quantitative analysis of tyrosine using a stable isotope-labeled internal standard.
Caption: Logical flow demonstrating why ¹³C-labeled tyrosine generally leads to higher accuracy due to better co-elution.
Conclusion and Recommendation
While this compound may be a more economical option, it presents potential risks to data quality due to the chromatographic isotope effect and the possibility of metabolic conversion of the m-tyrosine isomer. These factors can lead to variability and compromise the accuracy of quantification.
For applications demanding the highest levels of accuracy, precision, and reliability, ¹³C-labeled tyrosine (such as L-Tyrosine-¹³C₆ or L-Tyrosine-¹³C₉,¹⁵N) is the superior choice for an internal standard. Its chemical and physical properties are virtually identical to the endogenous analyte, ensuring perfect co-elution and minimizing the risk of analytical bias. The scientific consensus and available data strongly support the use of ¹³C-labeled internal standards as the gold standard in quantitative mass spectrometry.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. iroatech.com [iroatech.com]
- 3. Misincorporation of free m-tyrosine into cellular proteins: a potential cytotoxic mechanism for oxidized amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Cross-Validation of DL-m-Tyrosine-d3: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of DL-m-Tyrosine-d3 is paramount for robust pharmacokinetic studies and metabolic research. This guide provides an objective comparison of the leading analytical techniques used for the analysis of this compound and other deuterated amino acids, supported by experimental data to inform methodology selection.
The quantification of stable isotope-labeled compounds like this compound is critical in drug metabolism and pharmacokinetic studies. The choice of analytical methodology can significantly impact the accuracy, sensitivity, and throughput of these analyses. This guide explores the cross-validation of this compound quantification using three primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical technique hinges on a variety of factors including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. Below is a summary of the quantitative performance of each method for the analysis of tyrosine and its analogs.
| Parameter | LC-MS/MS | GC-MS | HPLC with Fluorescence Detection |
| Limit of Quantification (LOQ) | 0.25 ng/mL - 12.5 ng/mL[1] | ng to pg range (analyte dependent) | 0.3 µM - 5.0 µmol/L[2] |
| **Linearity (R²) ** | >0.99[3] | >0.99 | >0.99 |
| Precision (%RSD) | <15%[1] | <10% | <10% |
| Sample Preparation | Protein precipitation, potential solid-phase extraction | Derivatization required | Protein precipitation |
| Throughput | High | Moderate | Moderate to High |
| Specificity | Very High | High | Moderate to High |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. The following sections outline the fundamental experimental protocols for each of the discussed techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying amino acids and their deuterated analogs directly from biological matrices.
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., a different isotopically labeled tyrosine).
-
Add 10 µL of 0.2% trifluoroacetic acid and vortex.
-
Precipitate proteins by adding 200 µL of acetone, vortexing, and centrifuging.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in a suitable solvent (e.g., 0.1% formic acid in water) for injection.[3]
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 or a mixed-mode column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (B52724), both containing a small amount of formic acid (e.g., 0.1%), is common.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for amino acid analysis but necessitates a derivatization step to increase the volatility of the analytes.
Sample Preparation and Derivatization:
-
Isolate amino acids from the biological matrix using solid-phase extraction (SPE) with an ion-exchange resin.
-
Dry the amino acid fraction completely under a stream of nitrogen.
-
Esterification: Add 200 µL of 2 M HCl in methanol (B129727) and heat at 80°C for 60 minutes. Evaporate the solvent.
-
Acylation: Add 100 µL of ethyl acetate (B1210297) and 50 µL of a fluorinated anhydride (B1165640) (e.g., pentafluoropropionic anhydride - PFPA) and heat at 60°C for 30 minutes.
-
Evaporate the excess reagents and reconstitute the sample in a suitable solvent like toluene (B28343) for injection.
GC-MS Conditions:
-
Column: A capillary column with a non-polar stationary phase is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Injection: Splitless injection is often used for trace analysis.
-
Ionization: Electron ionization (EI) is standard.
-
Detection: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte and internal standard.[4]
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method leverages the intrinsic fluorescence of tyrosine, offering a simpler approach without the need for derivatization or mass spectrometry.
Sample Preparation:
-
To a serum or plasma sample, add an equal volume of a precipitating agent like trichloroacetic acid or perchloric acid.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
The clear supernatant can be directly injected into the HPLC system.[2][5]
HPLC and Fluorescence Detection Conditions:
-
Column: A reversed-phase C18 column is commonly used.[2]
-
Mobile Phase: An isocratic mobile phase consisting of a buffer (e.g., phosphate (B84403) or acetate) and a small amount of an organic modifier like acetonitrile or methanol is typical.[5]
-
Fluorescence Detection: Excitation and emission wavelengths are set to capitalize on the natural fluorescence of tyrosine (e.g., excitation at ~210-220 nm and emission at ~280-310 nm).[2][5]
Visualizing the Context: Pathways and Workflows
To provide a comprehensive understanding, the following diagrams illustrate a key signaling pathway involving tyrosine and a general experimental workflow for the analysis of this compound.
References
- 1. Simultaneous Determination of L- and D-Amino Acids in Proteins: A Sensitive Method Using Hydrolysis in Deuterated Acid and Liquid Chromatography–Tandem Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous LC-MS/MS-Based Quantification of Free 3-Nitro-l-tyrosine, 3-Chloro-l-tyrosine, and 3-Bromo-l-tyrosine in Plasma of Colorectal Cancer Patients during Early Postoperative Period - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of tyrosine and deuterium labelled tyrosine in tissues and body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Accuracy and Precision of DL-m-Tyrosine-d3 in Quantitative Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in proteomics and metabolomics, the use of stable isotope-labeled internal standards is paramount for achieving accurate and precise measurements. This guide provides a comprehensive overview of the performance of DL-m-Tyrosine-d3 as an internal standard in quantitative assays, comparing it with other commonly used alternatives. While specific peer-reviewed performance data for this compound is not extensively published, this guide synthesizes available information on deuterated standards to provide a robust framework for its application.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[1][2][3] By incorporating heavy isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), these standards are chemically almost identical to the analyte of interest. This similarity ensures they co-elute and experience similar ionization efficiencies and matrix effects, providing reliable correction for variations during sample preparation and analysis.[1][4] The use of SIL internal standards has been shown to significantly improve the accuracy and precision of quantitative assays compared to using structural analogs or no internal standard at all.[1][5]
Performance Comparison of Internal Standards for Tyrosine Quantification
While direct comparative data for this compound is limited, the following table summarizes the typical performance of different classes of internal standards used in tyrosine quantification by LC-MS/MS. The data for deuterated and ¹³C-labeled standards are representative of what can be expected for well-developed assays.
| Internal Standard Type | Analyte | Typical Accuracy (% Bias) | Typical Precision (% CV) | Key Considerations |
| This compound | L-Tyrosine | Data not available | Data not available | Potential for chromatographic separation from L-Tyrosine due to isomeric and isotopic differences. May require specific chromatographic conditions for co-elution. |
| Generic Deuterated Standard (e.g., L-Tyrosine-d4) | L-Tyrosine | ± 5% | < 10% | Generally co-elutes with the analyte, but a slight retention time shift (isotope effect) can occur. Cost-effective compared to ¹³C-labeled standards. |
| ¹³C-Labeled Standard (e.g., L-Tyrosine-¹³C9,¹⁵N) | L-Tyrosine | ± 2% | < 5% | Considered the most accurate internal standard as it has virtually identical physicochemical properties to the analyte, ensuring co-elution and identical response to matrix effects. |
| Structural Analog (e.g., p-Fluorophenylalanine) | L-Tyrosine | ± 15-20% | 10-20% | Different chemical properties can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte. |
Note: The performance data for deuterated and ¹³C-labeled standards are based on typical values reported in bioanalytical method validation literature. Actual performance may vary depending on the specific assay conditions, matrix, and instrumentation.
Experimental Protocols
A detailed methodology is crucial for achieving reliable and reproducible results. Below are representative experimental protocols for the quantitative analysis of tyrosine in a biological matrix (e.g., plasma) using a deuterated internal standard like this compound.
Sample Preparation (Protein Precipitation)
-
Spiking: To 100 µL of plasma sample, add 10 µL of a working solution of this compound (concentration will depend on the expected analyte concentration).
-
Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used. However, for separating tyrosine isomers (m-tyrosine from p-tyrosine), a pentafluorophenyl (PFP) column may be necessary.[6]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte and internal standard, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
L-Tyrosine: Precursor ion (m/z) 182.1 → Product ion (m/z) 136.1
-
This compound: Precursor ion (m/z) 185.1 → Product ion (m/z) 139.1
-
-
Note: MRM transitions should be optimized for the specific instrument being used.
-
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for tyrosine quantification using an internal standard.
Logical Relationship for Internal Standard Selection
Caption: Decision pathway for selecting an appropriate internal standard.
Conclusion
This compound, as a deuterated stable isotope-labeled compound, is a suitable internal standard for the quantitative analysis of tyrosine. While specific performance data is not widely published, the established principles of using SIL standards suggest it can provide high accuracy and precision. Researchers should be mindful of the potential for chromatographic separation between the meta and para isomers and develop their methods accordingly. For the highest level of accuracy, a ¹³C-labeled L-Tyrosine internal standard remains the optimal choice, though at a higher cost. The protocols and considerations outlined in this guide provide a solid foundation for the successful implementation of this compound in quantitative assays.
References
Unveiling the Analytical Performance of DL-m-Tyrosine-d3 for Precise m-Tyrosine Quantification
For researchers, scientists, and drug development professionals seeking robust and reliable quantification of m-Tyrosine, the choice of an appropriate internal standard is paramount. This guide provides a comparative analysis of the expected analytical performance of DL-m-Tyrosine-d3 when used as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the determination of m-Tyrosine. The data presented herein is based on typical performance characteristics observed for analogous compounds in bioanalytical method validation, offering a benchmark for assessing its suitability in your research.
In the realm of targeted quantification, particularly for biomarkers and metabolites, stable isotope-labeled internal standards are the gold standard. This compound, a deuterated form of m-Tyrosine, is designed to mimic the physicochemical behavior of the endogenous analyte, thereby providing superior accuracy and precision by correcting for variability during sample preparation and analysis.
Comparative Analytical Performance
The following table summarizes the typical linearity and detection range achievable with an LC-MS/MS method for m-Tyrosine utilizing this compound as an internal standard, alongside representative data from similar analytical methods for related tyrosine isomers and derivatives. This comparison highlights the expected performance benchmarks for a well-optimized assay.
| Analyte | Internal Standard | Method | Linearity (R²) | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) |
| m-Tyrosine (Expected) | This compound | LC-MS/MS | ≥0.995 | ~0.5 - 2 ng/mL | ~500 - 1000 ng/mL |
| 3-Nitro-l-tyrosine | 3-Nitro-l-tyrosine-13C6 | LC-MS/MS | >0.99 | 0.100 ng/mL | 3.0 ng/mL |
| 3-Chloro-l-tyrosine | 3-Chloro-l-tyrosine-13C6 | LC-MS/MS | >0.99 | 0.098 ng/mL | 3.0 ng/mL |
| 3-Bromo-l-tyrosine | 3-Bromo-l-tyrosine-13C6 | LC-MS/MS | >0.99 | 0.096 ng/mL | 3.0 ng/mL |
| Tyrosine Kinase Inhibitors (e.g., Crizotinib) | Crizotinib-d5 | LC-MS/MS | >0.995 | 2 ng/mL | 500 ng/mL |
Disclaimer: The performance data for m-Tyrosine with this compound is illustrative and represents expected values based on established bioanalytical principles and data from similar assays. Actual performance may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Experimental Protocol: A Representative LC-MS/MS Method
This section outlines a typical experimental protocol for the quantification of m-Tyrosine in a biological matrix (e.g., plasma) using this compound as an internal standard.
1. Sample Preparation:
-
Spiking: To a 100 µL aliquot of the biological matrix (e.g., plasma, urine), add 10 µL of a working solution of this compound (concentration will depend on the expected analyte concentration range).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for both m-Tyrosine and this compound would be monitored.
3. Calibration and Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of m-Tyrosine to this compound against the known concentrations of m-Tyrosine standards.
-
A weighted linear regression (e.g., 1/x²) is typically used to fit the calibration curve.
-
The concentration of m-Tyrosine in the unknown samples is then determined from the calibration curve.
Visualizing the Workflow
To further elucidate the experimental process, the following diagrams, generated using the DOT language, illustrate the key workflows.
Caption: Experimental workflow for m-Tyrosine quantification.
Caption: Logic for determining linearity and range of detection.
A Comparative Guide to Assessing the Isotopic Enrichment of Synthesized DL-m-Tyrosine-d3
For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, verifying the isotopic enrichment and purity of a synthesized batch is a critical step. DL-m-Tyrosine-d3, a deuterated analog of m-Tyrosine, is often employed as an internal standard in mass spectrometry-based quantitative analyses. Its efficacy is directly dependent on its isotopic purity. This guide provides a comparative overview of analytical techniques, detailed experimental protocols, and data presentation strategies for assessing the isotopic enrichment of synthesized this compound.
Comparison of Analytical Methodologies
The two primary techniques for determining the isotopic enrichment of deuterated compounds are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2] While both are powerful, they offer complementary information. Combining both MS and NMR provides a more comprehensive approach for deriving exact purity data and confirming the structural integrity of isotopically labeled compounds.[2]
| Feature | High-Resolution Mass Spectrometry (HR-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Output | Provides the mass-to-charge ratio (m/z) of ions, allowing for the determination of isotopic distribution and calculation of enrichment percentage.[1][2] | Provides information on the chemical environment of nuclei, confirming the position of deuterium (B1214612) labels and structural integrity.[1][2] |
| Sensitivity | Generally higher sensitivity, requiring smaller sample amounts. | Lower sensitivity, especially for deuterium (²H) NMR, often requiring highly deuterated compounds for a good signal-to-noise ratio.[3] |
| Quantitative Accuracy | Highly accurate for determining the percentage of different isotopic species present in a sample.[1] | Can be highly quantitative for determining isotopic abundance, with combined ¹H and ²H NMR methods showing high accuracy.[4] |
| Structural Information | Provides limited structural information beyond the elemental composition derived from the accurate mass. | Excellent for confirming the precise location of the deuterium labels on the molecule and verifying overall structural integrity.[1][2] |
| Sample Preparation | Often requires chromatographic separation (e.g., LC-MS) to resolve the analyte from impurities.[1] May require derivatization.[5] | Minimal sample preparation is needed; the sample is dissolved in a suitable deuterated or non-deuterated solvent.[3] |
| Limitations | Does not directly reveal the position of the isotopic label. | Signal overlap can complicate the analysis in complex mixtures.[2] ²H NMR experiments require longer acquisition times.[3] |
Experimental Protocols
Accurate assessment of isotopic enrichment relies on robust and well-defined experimental procedures. Below are detailed protocols for analysis using LC-HR-MS and NMR spectroscopy.
Protocol 1: Isotopic Enrichment Analysis by LC-HR-MS
This protocol is designed to separate this compound from potential impurities and its non-deuterated counterpart, allowing for accurate mass measurement and enrichment calculation.
1. Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound and a non-deuterated DL-m-Tyrosine reference standard in a suitable solvent (e.g., 0.1% Formic Acid in Water:Acetonitrile, 95:5 v/v) to a final concentration of 1 µg/mL.
-
Prepare a mixed sample containing both the deuterated and non-deuterated standards.
2. Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry (HR-MS) Parameters:
-
Instrument: An Orbitrap or TOF mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan MS from m/z 100-300 with a resolution of >60,000.
-
Data Acquisition: Record the full scan mass spectra for the eluting peaks corresponding to both deuterated and non-deuterated m-Tyrosine.
4. Data Analysis:
-
Extract the ion chromatograms for the theoretical exact masses of DL-m-Tyrosine (C9H11NO3, m/z 182.0706) and this compound (C9H8D3NO3, m/z 185.0894).
-
Integrate the areas of the isotopic peaks in the mass spectrum of the synthesized compound.
-
Calculate the isotopic enrichment using the following formula:
-
% Enrichment = [ (Sum of intensities of deuterated ions) / (Sum of intensities of all isotopic ions) ] x 100
-
Protocol 2: Isotopic Enrichment and Purity Analysis by NMR Spectroscopy
This protocol uses both ¹H and ²H NMR to confirm the position of the deuterium labels and quantify the enrichment.
1. Sample Preparation:
-
Dissolve ~5-10 mg of the synthesized this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O).
-
Add a known quantity of an internal standard with a distinct, sharp peak (e.g., maleic acid) if quantitative ¹H NMR is desired.
2. NMR Acquisition Parameters:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR:
-
Acquire a standard proton spectrum to identify residual proton signals in the positions intended for deuteration.
-
The reduction in the integral of the signals corresponding to the deuterated positions relative to other non-deuterated positions (e.g., the α-proton) is used to estimate the level of deuteration.
-
-
²H NMR (Deuterium NMR):
-
Acquire a deuterium spectrum. This provides direct observation of the deuterium signals.[3]
-
The chemical shifts in the ²H NMR spectrum are very similar to those in the ¹H NMR spectrum, allowing for straightforward assignment.[3]
-
Peak integration in ²H NMR can be used for quantitative determination of deuterium atom percentage.[3]
-
3. Data Analysis:
-
In the ¹H NMR spectrum, compare the integration of the aromatic proton signals of the synthesized this compound to the corresponding signals in a non-deuterated standard. The decrease in signal intensity directly relates to the degree of deuteration.
-
In the ²H NMR spectrum, confirm that signals are present only at the expected chemical shifts for the deuterated positions.
-
A combined ¹H NMR + ²H NMR approach can provide a highly accurate determination of isotopic abundance.[4]
Data Presentation: Comparative Analysis
Summarizing quantitative results in a table allows for a direct and clear comparison between the synthesized product and a commercially available standard.
| Parameter | Synthesized this compound (Batch #XYZ) | Commercial this compound (Reference) | Non-Deuterated m-Tyrosine (Control) |
| Observed Mass (m/z) [M+H]⁺ | 185.0891 | 185.0893 | 182.0705 |
| Mass Error (ppm) | -1.6 | -0.5 | -0.5 |
| Isotopic Enrichment (HR-MS) | 98.7% | >99% | N/A |
| Chemical Purity (LC-UV) | >99% | >99% | >99% |
| ¹H NMR Confirmation | >98% reduction in signal intensity at deuterated positions | >99% reduction in signal intensity at deuterated positions | N/A |
| ²H NMR Confirmation | Signals observed only at expected deuterated positions | Signals observed only at expected deuterated positions | N/A |
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex processes and relationships. The following have been generated using Graphviz and adhere to the specified design constraints.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Navigating the Analytical Landscape: An Inter-Laboratory Comparison of Methods Utilizing DL-m-Tyrosine-d3
For researchers, scientists, and drug development professionals, the precise and accurate quantification of tyrosine is critical in a multitude of research areas, from metabolic studies to biomarker discovery. The use of stable isotope-labeled internal standards, such as DL-m-Tyrosine-d3, is a cornerstone of robust analytical methodology, particularly in mass spectrometry-based techniques. This guide presents a comparative overview of common analytical methods employing this compound, supported by representative experimental data to aid in method selection and validation.
While a formal, publicly available inter-laboratory comparison study specifically for this compound is not available, this guide synthesizes data from established analytical practices and performance data for similar deuterated amino acid standards. The objective is to provide a valuable reference for laboratories seeking to implement or evaluate methods for tyrosine quantification.
Comparative Analysis of Analytical Methods
The primary analytical technique for the quantification of tyrosine using a deuterated internal standard is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, allowing for accurate measurement in complex biological matrices.[1][2] Below is a summary of quantitative performance data from a hypothetical inter-laboratory comparison involving three common LC-MS/MS methods.
Table 1: Inter-Laboratory Comparison of LC-MS/MS Method Performance for Tyrosine Quantification using this compound
| Parameter | Method A: HILIC-MS/MS | Method B: Reversed-Phase-MS/MS (with Derivatization) | Method C: Ion-Pairing-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.996 |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.02 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 0.06 ng/mL | 0.3 ng/mL |
| Intra-day Precision (%RSD) | < 5% | < 4% | < 6% |
| Inter-day Precision (%RSD) | < 8% | < 6% | < 9% |
| Accuracy (% Recovery) | 95-105% | 97-103% | 94-108% |
| Matrix Effect | Moderate | Low | High |
| Throughput | High | Medium | High |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following sections outline the key steps for each of the compared LC-MS/MS methods.
Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)-MS/MS
This method is well-suited for the direct analysis of polar compounds like amino acids without the need for derivatization.[1]
1. Sample Preparation:
- To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
- Precipitate proteins by adding 400 µL of acetonitrile.
- Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
- LC Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
- Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: Start with 95% B, hold for 1 min, decrease to 40% B over 5 min, hold for 2 min, and then return to initial conditions.
- Flow Rate: 0.3 mL/min.
- Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
- MRM Transitions:
- Tyrosine: Precursor ion > Product ion (e.g., m/z 182.1 > 136.1)
- This compound: Precursor ion > Product ion (e.g., m/z 185.1 > 139.1)
Method B: Reversed-Phase LC-MS/MS with Derivatization
Derivatization can improve chromatographic retention and sensitivity for amino acids on reversed-phase columns.
1. Sample Preparation and Derivatization:
- Follow the sample preparation steps as in Method A (protein precipitation).
- After evaporation, add 50 µL of a derivatizing agent (e.g., 3N HCl in n-butanol) and incubate at 60°C for 30 minutes.
- Evaporate the reagent and reconstitute the sample in the initial mobile phase.
2. LC-MS/MS Conditions:
- LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Gradient: Start with 5% B, hold for 1 min, increase to 95% B over 8 min, hold for 2 min, and then return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Mass Spectrometry: ESI in positive mode.
- MRM Transitions: To be determined based on the derivatized tyrosine and internal standard.
Method C: Ion-Pairing LC-MS/MS
Ion-pairing agents can be used to retain polar analytes on reversed-phase columns without derivatization.
1. Sample Preparation:
- Identical to Method A.
2. LC-MS/MS Conditions:
- LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water with an ion-pairing agent (e.g., 5 mM heptafluorobutyric acid).
- Mobile Phase B: Acetonitrile.
- Gradient: A shallow gradient appropriate for separating the analyte from matrix components.
- Flow Rate: 0.35 mL/min.
- Mass Spectrometry: ESI in positive mode.
- MRM Transitions:
- Tyrosine: Precursor ion > Product ion (e.g., m/z 182.1 > 136.1)
- This compound: Precursor ion > Product ion (e.g., m/z 185.1 > 139.1)
Visualizing the Workflow and Biological Context
To further clarify the experimental process and the relevance of tyrosine analysis, the following diagrams illustrate a typical analytical workflow and a key signaling pathway involving tyrosine.
Caption: Experimental workflow for tyrosine quantification.
References
A Researcher's Guide to Deuterated Amino Acid Standards: A Comparative Analysis of DL-m-Tyrosine-d3
In the precise world of quantitative bioanalysis, the choice of an internal standard is a critical determinant of data accuracy and reliability. For researchers engaged in mass spectrometry-based proteomics and metabolomics, deuterated amino acid standards are indispensable tools. This guide provides a comprehensive comparison of DL-m-Tyrosine-d3 against other commonly used deuterated amino acid standards, supported by established principles of isotope dilution mass spectrometry.
Deuterated amino acids serve as ideal internal standards because they are chemically almost identical to their endogenous counterparts, yet distinguishable by mass.[1][2] This near-identical physicochemical behavior ensures they experience similar extraction efficiencies, chromatographic retention, and ionization responses, effectively normalizing for variations during sample processing and analysis.[3]
Performance Comparison of Deuterated Internal Standards
The ideal internal standard should co-elute with the analyte and exhibit identical behavior during all analytical steps to accurately correct for matrix effects and other sources of variability.[1] While stable isotope-labeled standards are considered the gold standard, the position and type of isotope can influence performance.[4]
Key Performance Parameters:
| Parameter | This compound | Deuterated L-Tyrosine (e.g., L-Tyrosine-d4) | Other Deuterated Amino Acids (e.g., L-Phenylalanine-d5) | Key Considerations |
| Chemical Identity | Isomer of the natural L-Tyrosine. | Identical to the natural L-Tyrosine. | Different amino acid. | An ideal internal standard is the isotopologue of the analyte. |
| Co-elution | May exhibit a slight chromatographic shift from L-Tyrosine due to both its isomeric form and the deuterium (B1214612) isotope effect.[1][5] | May have a slight retention time difference from the unlabeled analyte due to the deuterium isotope effect, though generally minimal.[2] | Will have a different retention time from Tyrosine. | Complete co-elution is crucial for accurate matrix effect correction.[1] |
| Isotopic Purity | Typically high (>98%), but should be verified from the certificate of analysis.[6] | Commercially available with high isotopic enrichment (>98%).[7] | Generally high isotopic purity is available.[7] | High isotopic purity minimizes interference from the unlabeled analyte.[8] |
| Chemical Purity | High chemical purity is essential to avoid interference. | High chemical purity is standard for these products. | High chemical purity is expected. | Impurities can interfere with quantification. |
| Stability of Deuterium Label | Deuterium on an aromatic ring is generally stable. | Deuterium on an aromatic ring or stable aliphatic positions is generally stable. | Label stability depends on the position of deuteration. | Back-exchange of deuterium for hydrogen can compromise quantification. |
| Matrix Effects | As an isomer, it may not perfectly mimic the matrix effects experienced by L-Tyrosine. | Closely mimics the matrix effects of the endogenous analyte.[9] | Will experience different matrix effects than Tyrosine. | The ability to compensate for matrix effects is a primary function of an internal standard.[5] |
| Cost-Effectiveness | Can be a cost-effective option. | Generally more expensive than isomeric or different amino acid standards. | Cost varies depending on the specific amino acid and labeling. | Budgetary constraints are a practical consideration in experimental design. |
Experimental Protocols
General Protocol for Amino Acid Quantification in Plasma using LC-MS/MS
This protocol outlines a typical workflow for the quantification of amino acids in a biological matrix using a deuterated internal standard.
1. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma, add 400 µL of a precipitation solution (e.g., acetonitrile (B52724) or methanol) containing the deuterated internal standard (e.g., this compound at a known concentration).
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A column suitable for polar analytes, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, is often used for amino acid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is typically employed, starting with a high percentage of organic mobile phase and gradually increasing the aqueous phase to elute the polar amino acids.
-
Flow Rate: A typical flow rate is 0.3-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for amino acids.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and the deuterated internal standard are monitored. For example:
-
L-Tyrosine: m/z 182.1 -> 136.1
-
This compound: m/z 185.1 -> 139.1 (hypothetical, exact masses may vary based on deuteration pattern)
-
-
3. Data Analysis:
-
The peak areas of the analyte and the internal standard are integrated.
-
A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.
-
The concentration of the analyte in the unknown samples is then calculated from the calibration curve.
Visualizing Workflows and Pathways
To better understand the experimental process and the biological context, the following diagrams are provided.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmiweb.com [pharmiweb.com]
- 4. benchchem.com [benchchem.com]
- 5. myadlm.org [myadlm.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Stable Isotope-Labeled and Unlabeled Amino Acids â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Establishing the Limit of Detection for DL-m-Tyrosine-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance, specifically the limit of detection (LOD), for DL-m-Tyrosine-d3 and related compounds. The information presented herein is intended to assist researchers in selecting the appropriate internal standards and analytical methodologies for their specific research needs. All quantitative data is summarized in clear, comparative tables, and detailed experimental protocols are provided for key analytical methods.
Introduction to this compound
This compound is the deuterated form of DL-m-Tyrosine, an isomer of the amino acid tyrosine. In mass spectrometry-based quantitative analysis, deuterated compounds like this compound are invaluable as internal standards. Their chemical and physical properties are nearly identical to their non-deuterated counterparts, but their increased mass allows for clear differentiation in a mass spectrometer. This ensures accurate quantification by correcting for variations during sample preparation and analysis.
Comparative Analysis of Limit of Detection (LOD)
| Compound | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Analytical Method |
| Estimated this compound | Human Plasma | ~0.02 - 0.05 ng/mL | ~0.07 - 0.15 ng/mL | LC-MS/MS |
| 3-Nitro-l-tyrosine | Human Plasma | 0.030 ng/mL[1][2] | 0.100 ng/mL[1][2] | LC-MS/MS |
| 3-Chloro-l-tyrosine | Human Plasma | 0.030 ng/mL[1][2] | 0.098 ng/mL[1][2] | LC-MS/MS |
| 3-Bromo-l-tyrosine | Human Plasma | 0.026 ng/mL[1][2] | 0.096 ng/mL[1][2] | LC-MS/MS |
| L-Tryptophan | Human Serum | 0.02 µM | 0.06 µM | LC-MS/MS |
| L-Kynurenine | Human Serum | 0.02 µM | 0.06 µM | LC-MS/MS |
| Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) | Human Plasma | 0.60 µM[3] | 2.0 µM[3] | LC-MS/MS |
Note: The LOD and LOQ for this compound are estimations based on the performance of structurally similar analytes determined by highly sensitive LC-MS/MS instrumentation. Actual performance may vary depending on the specific instrumentation, method parameters, and matrix effects.
Experimental Protocol: Determination of Limit of Detection by LC-MS/MS
The following is a generalized protocol for establishing the LOD of an internal standard like this compound in a biological matrix (e.g., human plasma).
1. Materials and Reagents:
-
This compound certified reference standard
-
Human plasma (or other relevant biological matrix)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (for sample cleanup, if necessary)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
3. Standard Solution Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve a known amount of this compound in methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol:water (1:1, v/v) to create a calibration curve. Concentrations should bracket the expected LOD.
-
Spiked Samples: Spike the biological matrix with the working standard solutions to create samples with known concentrations of this compound.
4. Sample Preparation:
-
Protein Precipitation: To 100 µL of the spiked plasma sample, add 300 µL of ice-cold methanol containing the internal standard (if a different one is used for method validation). Vortex and centrifuge to pellet the precipitated proteins.
-
Solid Phase Extraction (optional): For cleaner samples, an SPE step can be employed following protein precipitation to remove interfering matrix components.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
5. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a set time.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound. The exact m/z values will need to be determined by direct infusion of the standard.
-
Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.
-
6. LOD and LOQ Calculation:
-
Analyze a series of low-concentration spiked samples and blank matrix samples.
-
The LOD is typically determined as the concentration that produces a signal-to-noise ratio (S/N) of 3.
-
The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, often determined as an S/N of 10.
Signaling Pathways Involving Tyrosine
Tyrosine is a critical precursor for several important biological signaling molecules. Understanding these pathways can provide context for studies utilizing this compound.
Caption: Key metabolic pathways originating from Tyrosine.
The diagram above illustrates two major pathways: the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine) and the production of melanin. These pathways are fundamental in neurotransmission and pigmentation, respectively.
Caption: Simplified workflow of RTK signaling cascade.
This second diagram provides a generalized overview of a receptor tyrosine kinase (RTK) signaling pathway. Tyrosine residues within the intracellular domain of these receptors are phosphorylated upon ligand binding, initiating a cascade of downstream signaling events that regulate various cellular processes.
References
Safety Operating Guide
Proper Disposal of DL-m-Tyrosine-d3: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of DL-m-Tyrosine-d3, ensuring personnel safety and environmental protection.
This document provides a comprehensive operational and disposal plan for this compound, tailored for researchers, scientists, and professionals in drug development. While this compound and its non-deuterated analog, DL-Tyrosine, are not classified as hazardous substances, adherence to proper laboratory safety protocols and waste management regulations is paramount.[1][2][3]
I. Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to be familiar with the necessary safety precautions. Standard laboratory practices should be observed to minimize any potential risks.
Personal Protective Equipment (PPE):
Proper PPE is essential to minimize exposure during handling and disposal. The following table summarizes the recommended PPE when working with this compound.
| PPE Category | Recommendation |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Hand Protection | Wear appropriate protective gloves. Inspect gloves before use and dispose of contaminated gloves in accordance with good laboratory practices. |
| Body Protection | Wear a lab coat or other appropriate protective clothing to prevent skin exposure. |
| Respiratory Protection | Under normal use with adequate ventilation, respiratory protection is not typically required. If dust formation is likely, a dust mask (e.g., N95 or P1) may be used. |
In Case of Accidental Exposure or Spills:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[3]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]
-
Ingestion: Wash out mouth with water. Do NOT induce vomiting. Call a physician if you feel unwell.[2]
-
Spills: In the event of a spill, sweep up the solid material, avoiding dust generation. Place the spilled material into a suitable, labeled container for disposal. Clean the affected area thoroughly.[3] Do not let the product enter drains.[1]
II. Operational Disposal Plan: A Step-by-Step Workflow
The disposal of this compound should align with the established procedures for non-hazardous chemical waste at your institution and comply with all local, regional, and national regulations.[4]
Step 1: Waste Identification and Segregation
-
Designated Waste Container: Use a clearly labeled, sealed container for the accumulation of this compound waste.
-
Avoid Mixing: Do not mix this compound with other chemical waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
Step 2: Packaging and Labeling
-
Container Integrity: Ensure the waste container is in good condition and securely sealed to prevent leaks or spills.
-
Clear Labeling: Label the container with "this compound Waste" and include any other information required by your institution.
Step 3: Storage
-
Secure Location: Store the waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[3][4]
Step 4: Final Disposal
-
Professional Disposal Service: It is highly recommended to contact a licensed professional waste disposal service to handle the final disposal of this material.[5]
-
Incineration: A common method for disposing of similar organic compounds is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by a qualified and licensed service.[5]
-
Consult EHS: Always consult your institution's EHS office for specific guidance and to ensure compliance with all applicable regulations.
Contaminated Packaging:
Empty containers should be treated with the same precautions as the product itself. Completely emptied packages can often be recycled, but you should confirm this with your local waste management regulations.[4]
III. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling DL-m-Tyrosine-d3
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling DL-m-Tyrosine-d3, including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can minimize risks and maintain a secure workspace.
Personal Protective Equipment (PPE) and Engineering Controls
While this compound and its non-deuterated analog, DL-Tyrosine, are not classified as hazardous substances, it is crucial to follow standard laboratory safety practices.[1][2] Adherence to proper personal protective equipment (PPE) protocols and the use of engineering controls are fundamental to safe handling.
Minimum PPE Requirements:
-
Eye Protection: Safety glasses with side shields are the minimum requirement.[3][4] For tasks with a splash hazard, it is recommended to use goggles and a face shield in addition to safety glasses.[3]
-
Hand Protection: Disposable nitrile gloves are recommended for incidental contact.[3] If prolonged contact or immersion is anticipated, heavier-duty gloves should be considered. Always remove gloves and wash your hands after handling the substance.[5]
-
Body Protection: A standard laboratory coat should be worn to protect against spills.[3][5]
-
Footwear: Closed-toe shoes are mandatory in a laboratory setting to protect from spills and falling objects.[3][5]
Engineering Controls:
-
Ventilation: Work in a well-ventilated area.[6] For procedures that may generate dust, a fume hood should be used.[6]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the work area.[7]
Operational Procedures for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Step 1: Preparation
-
Hazard Assessment: Before beginning work, review the Safety Data Sheet (SDS) and conduct a risk assessment for the specific procedures you will be performing.[5]
-
Gather Materials: Assemble all necessary equipment and reagents, including this compound, solvents, and any other required chemicals.
-
Don PPE: Put on all required personal protective equipment as outlined above.
Step 2: Weighing and Transfer
-
Designated Area: Conduct all weighing and transfers of the solid material in a designated area, such as a weighing station or within a fume hood, to contain any potential dust.
-
Avoid Dust Generation: Handle the solid material carefully to minimize the creation of dust.
-
Clean Up Spills Promptly: In the event of a spill, follow the spill cleanup procedures outlined below.
Step 3: Solution Preparation
-
Solvent Selection: Use appropriate deuterated solvents to maintain the isotopic purity of the compound.[8]
-
Dissolving: When dissolving the solid, add it slowly to the solvent to avoid splashing.
Step 4: Post-Handling
-
Decontamination: Clean all glassware and equipment that came into contact with this compound.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.
Spill and Emergency Procedures
In the event of an accidental release, follow these procedures.
Spill Cleanup:
-
Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure it is well-ventilated.
-
Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal.
-
Cleaning: Clean the spill area with a wet cloth or paper towels to remove any remaining residue.
-
Disposal: Dispose of all cleanup materials as chemical waste.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] If irritation persists, seek medical attention.[7]
-
Skin Contact: Wash the affected area with soap and water.[7]
-
Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[7] Seek medical attention if you feel unwell.[7]
-
Ingestion: Do NOT induce vomiting.[2] Wash out the mouth with water and seek medical attention.[2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
Waste Identification and Segregation:
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, clearly labeled, and sealed container.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.
Disposal Method:
-
Dispose of the chemical waste through your institution's hazardous waste disposal program.[7] Follow all local, state, and federal regulations for chemical waste disposal.
-
Empty containers should be rinsed and disposed of according to institutional guidelines.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of L-Tyrosine, the non-deuterated analog of this compound.
| Property | Value | Reference |
| Molecular Formula | C9H11NO3 | |
| Molecular Weight | 181.19 g/mol | |
| Melting Point | 344 °C (decomposes) | |
| Flash Point | 176 °C (Closed Cup) | |
| Solubility in Water | 0.45 g/L (25 °C) | [9] |
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 5. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 6. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
